3-Bromo-5-nitroisonicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3BrN2O3 |
|---|---|
Molecular Weight |
231.00 g/mol |
IUPAC Name |
3-bromo-5-nitropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H3BrN2O3/c7-5-1-8-2-6(9(11)12)4(5)3-10/h1-3H |
InChI Key |
KNENIXCLAGLSQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 3-Bromo-5-nitroisonicotinaldehyde and its Analogs in Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction to Substituted Isonicotinaldehydes in Medicinal Chemistry
Substituted pyridine scaffolds are of significant interest in drug discovery due to their presence in numerous approved pharmaceutical agents and their diverse biological activities.[1][2][3] The electronic properties of the pyridine ring, combined with the reactivity of the aldehyde functional group, make isonicotinaldehyde derivatives valuable precursors for the synthesis of a wide range of bioactive molecules.[1] The introduction of bromo and nitro substituents can further modulate the physicochemical and pharmacological properties of the parent molecule, potentially enhancing its efficacy or specificity for a biological target.
Physicochemical Properties
While experimental data for 3-Bromo-5-nitroisonicotinaldehyde is not available, we can infer some of its properties from the known data of a close structural analog, 3-Bromo-5-nitrobenzaldehyde.
| Property | 3-Bromo-5-nitrobenzaldehyde | This compound (Predicted) |
| CAS Number | 355134-13-3[4] | Not Available |
| Molecular Formula | C₇H₄BrNO₃[4] | C₆H₃BrN₂O₃ |
| Melting Point (°C) | 101-106[4] | Likely a crystalline solid with a distinct melting point. |
| Appearance | White crystals[5][6] | Expected to be a crystalline solid. |
Synthesis and Experimental Protocols
A generalized synthetic protocol for the preparation of this compound can be adapted from established methods for the synthesis of related substituted aromatic aldehydes.[5][6] The following is a proposed experimental protocol based on the bromination of a nitro-substituted precursor.
Proposed Synthesis of this compound
Reaction Scheme:
A potential synthetic route could involve the direct bromination of 5-nitroisonicotinaldehyde.
Materials and Reagents:
-
5-Nitroisonicotinaldehyde
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Ice
-
Ethyl Acetate
-
Petroleum Ether
-
Anhydrous Sodium Sulfate
Experimental Procedure:
-
In a round-bottom flask, dissolve 5-nitroisonicotinaldehyde in concentrated sulfuric acid at room temperature.
-
Slowly add N-bromosuccinimide to the solution in portions.
-
Heat the reaction mixture and maintain the temperature for a specified period to ensure the completion of the reaction.
-
After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice water.
-
Collect the resulting precipitate by filtration.
-
The crude product can be purified by recrystallization from a solvent mixture such as ethyl acetate/petroleum ether.[5][6]
-
Dry the purified product under vacuum to yield this compound.
Characterization:
The structure of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde, nitro, and aromatic C-Br bonds.
Potential Applications in Drug Development
The pyridine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:
-
Antimicrobial and Antifungal: Pyridine-containing compounds have shown potent activity against various bacterial and fungal strains.[3][7]
-
Antiviral: Certain pyridine derivatives have been investigated for their ability to interfere with viral replication.[3]
-
Anticancer: The pyridine ring is a key component of several anticancer drugs, targeting pathways involved in cell proliferation and survival.[1][2]
The unique substitution pattern of this compound makes it an attractive candidate for further investigation in these and other therapeutic areas. The aldehyde group provides a handle for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of substituted isonicotinaldehydes.
Caption: A flowchart illustrating the key stages in the synthesis, purification, and characterization of substituted isonicotinaldehydes.
This guide provides a starting point for researchers interested in exploring the chemistry and potential applications of this compound and related compounds. The provided protocols and background information are intended to facilitate further investigation into this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 3-BROMO-5-NITROBENZALDEHYDE | 355134-13-3 [amp.chemicalbook.com]
- 6. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Bromo-5-nitroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Bromo-5-nitroisonicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and drug development. This document consolidates available chemical data, outlines a detailed synthetic protocol, and explores the potential reactivity of this compound. The information is presented to support further research and application in the fields of chemical synthesis and pharmacology.
Molecular Structure and Identification
This compound, systematically named 3-bromo-5-nitropyridine-4-carbaldehyde, is a heterocyclic aromatic aldehyde. The core of its structure is a pyridine ring, substituted at the 3-position with a bromine atom, at the 4-position with a formyl (aldehyde) group, and at the 5-position with a nitro group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Systematic Name | 3-bromo-5-nitropyridine-4-carbaldehyde |
| Common Name | This compound |
| CAS Number | 1289136-45-3[1] |
| Molecular Formula | C₆H₃BrN₂O₃ |
| Canonical SMILES | C1=C(C(=C(C=N1)Br)C=O)--INVALID-LINK--[O-] |
| InChI | InChI=1S/C6H3BrN2O3/c7-5-1-8-2-6(9(11)12)4(5)3-10/h1-3H |
| InChIKey | KNENIXCLAGLSQY-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Data
As of the latest available data, specific experimental physicochemical properties such as melting point, boiling point, and solubility for this compound have not been extensively reported in public literature. Similarly, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) remains largely unavailable. Predicted data from computational models can be found in databases like PubChem. Researchers are encouraged to perform these characterizations upon synthesis.
Synthesis Protocol
A known synthetic route to this compound involves a two-step process starting from 3-Bromo-4-methyl-5-nitropyridine. The following protocol is based on established chemical transformations.
3.1. Materials and Reagents
-
3-Bromo-4-methyl-5-nitropyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Sodium periodate (NaIO₄)
-
Water
-
Standard laboratory glassware and purification apparatus
3.2. Experimental Procedure
Step 1: Synthesis of the enamine intermediate
-
Dissolve 3-Bromo-4-methyl-5-nitropyridine in DMF.
-
To this solution, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture, for example at 90°C, and monitor the reaction progress (e.g., by TLC or LC-MS). The reaction typically proceeds over several hours.
-
Once the formation of the intermediate enamine is complete, cool the mixture to room temperature.
Step 2: Oxidative cleavage to the aldehyde
-
Dilute the reaction mixture containing the enamine intermediate with THF.
-
Separately, prepare a solution of sodium periodate (NaIO₄) in water.
-
Add the aqueous sodium periodate solution to the reaction mixture.
-
Stir the resulting mixture at room temperature. The oxidative cleavage will yield this compound.
-
Following the completion of the reaction, the product can be extracted using a suitable organic solvent and purified by standard techniques such as column chromatography.
Reactivity and Potential Applications
The molecular structure of this compound suggests several avenues for its reactivity, making it a potentially valuable building block in organic synthesis.
-
Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can participate in a wide range of classical aldehyde reactions, including reductive amination, Wittig reactions, and the formation of imines, oximes, and hydrazones. These transformations are fundamental in the synthesis of more complex molecules, including biologically active compounds.
-
Aromatic Ring Substituents: The bromine atom and the nitro group are electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNA_r). The bromine atom can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of various substituents at the 3-position.
-
Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This provides a handle for introducing a wide array of functionalities.
Given these reactive sites, this compound is a promising scaffold for the development of novel compounds in medicinal chemistry. The substituted pyridine core is a common motif in many pharmaceuticals.
Logical Relationship Diagram of Reactivity
References
Physical and chemical properties of 3-Bromo-5-nitroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-nitroisonicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its trifunctional nature, featuring an aldehyde, a bromo group, and a nitro group on a pyridine ring, makes it an attractive building block for the synthesis of more complex molecules. The electron-withdrawing properties of the nitro group and the bromine atom significantly influence the reactivity of the pyridine ring and the aldehyde functionality. This guide provides a summary of its predicted physical and chemical properties and offers insights into its synthesis and potential reactivity based on analogous compounds.
Physicochemical Properties
Due to the absence of experimental data for this compound, the following tables summarize its predicted properties from computational models and provide experimental data for the analogous compound, 3-Bromo-5-nitrobenzaldehyde.
Table 1: Predicted Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃BrN₂O₃ | PubChem[1][2] |
| Molecular Weight | 230.01 g/mol | PubChem |
| Monoisotopic Mass | 229.9327 Da | PubChem[2] |
| XlogP (predicted) | 0.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 229.93269 g/mol | PubChem |
| Topological Polar Surface Area | 75.8 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| CAS Number | Not assigned |
Table 2: Experimental Physical and Chemical Properties of 3-Bromo-5-nitrobenzaldehyde (Analogous Compound)
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO₃ | Sigma-Aldrich |
| Molecular Weight | 230.02 g/mol | Sigma-Aldrich |
| Appearance | White to Almost white powder to crystal | Tokyo Chemical Industry Co., Ltd. |
| Melting Point | 101-106 °C | Sigma-Aldrich, MySkinRecipes[3] |
| Boiling Point | 306.9±27.0 °C (Predicted) | ChemicalBook[4] |
| Density | 1.8±0.1 g/cm³ | ChemicalBook[4] |
| Solubility | Soluble in Methanol | ChemicalBook |
| CAS Number | 355134-13-3 | Sigma-Aldrich |
Spectroscopic Data
No experimental spectroscopic data for this compound has been found. The following is predicted mass spectrometry data. For reference, experimental ¹H NMR data for 3-Bromo-5-nitrobenzaldehyde is also provided.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 230.93998 |
| [M+Na]⁺ | 252.92192 |
| [M-H]⁻ | 228.92542 |
| [M+NH₄]⁺ | 247.96652 |
| [M+K]⁺ | 268.89586 |
| Source: PubChemLite[2] |
¹H NMR Data for 3-Bromo-5-nitrobenzaldehyde (Analogous Compound)
Synthesis and Reactivity
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be extrapolated from the established synthesis of 3-Bromo-5-nitrobenzaldehyde. The proposed starting material would be 3-nitroisonicotinaldehyde.
Experimental Protocol for the Synthesis of 3-Bromo-5-nitrobenzaldehyde (Analogous Compound) [4][5]
-
Reactants:
-
3-Nitrobenzaldehyde (1.0 g, 6.6 mmol)
-
N-Bromosuccinimide (NBS) (1.4 g, 7.9 mmol)
-
Concentrated Sulfuric Acid (4.0 mL)
-
-
Procedure:
-
Dissolve 3-nitrobenzaldehyde in concentrated sulfuric acid at room temperature.
-
Add N-bromosuccinimide portion-wise to the solution.
-
Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.
-
After cooling to room temperature, pour the reaction mixture slowly into ice water.
-
Collect the resulting precipitate by filtration.
-
The crude product can be purified by recrystallization from an ethyl acetate/petroleum ether mixture.
-
Expected Reactivity
The presence of a bromine atom makes this compound a suitable substrate for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents at the 3-position of the pyridine ring. The nitro group can be reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or diazotization reactions. The aldehyde group is expected to undergo typical reactions of aromatic aldehydes, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines and other condensation products.
Visualizations
Diagram 1: Proposed Synthesis Workflow for this compound
Caption: A proposed workflow for the synthesis of this compound.
Diagram 2: Logical Relationship of Analogous Compounds
Caption: Relationship between the target compound and its experimentally characterized analogs.
Safety Information
While no specific safety data for this compound is available, the safety precautions for the analogous 3-Bromo-5-nitrobenzaldehyde should be considered as a minimum. It is harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this or any related chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents a promising, albeit understudied, chemical entity for synthetic and medicinal chemistry. This guide provides a foundational understanding of its predicted properties and potential synthetic pathways based on the best available data from analogous compounds. Further experimental investigation is necessary to fully elucidate its chemical behavior and unlock its potential for various applications. Researchers are encouraged to use the provided information as a starting point for their investigations into this and related molecules.
References
- 1. This compound | C6H3BrN2O3 | CID 130966460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H3BrN2O3) [pubchemlite.lcsb.uni.lu]
- 3. 31872-65-8|3-Bromo-5-nitropyridin-4-ol|BLD Pharm [bldpharm.com]
- 4. 3-BROMO-5-NITROBENZALDEHYDE | 355134-13-3 [amp.chemicalbook.com]
- 5. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Data Analysis of 3-Bromo-5-nitroisonicotinaldehyde: A Technical Overview
For Immediate Release
This technical guide provides a summary of available spectroscopic data for the compound 3-Bromo-5-nitroisonicotinaldehyde, a molecule of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of experimentally derived data in public databases, this document presents predicted mass spectrometry values and outlines the standard methodologies for acquiring comprehensive spectroscopic profiles.
Predicted Mass Spectrometry Data
Computational predictions offer valuable insights into the mass spectrometric behavior of this compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the molecule, which are crucial for its identification in mass spectrometry experiments.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 230.93998 |
| [M+Na]⁺ | 252.92192 |
| [M-H]⁻ | 228.92542 |
| [M+NH₄]⁺ | 247.96652 |
| [M+K]⁺ | 268.89586 |
| [M+H-H₂O]⁺ | 212.92996 |
| [M+HCOO]⁻ | 274.93090 |
| [M+CH₃COO]⁻ | 288.94655 |
| [M+Na-2H]⁻ | 250.90737 |
| [M]⁺ | 229.93215 |
| [M]⁻ | 229.93325 |
Data sourced from computational predictions.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should dissolve the compound without reacting with it.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm, and for ¹³C NMR, it is set from 0 to 220 ppm. A series of pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
-
Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the crystal.
-
Data Acquisition: The sample is placed in the IR spectrometer. A beam of infrared light is passed through the sample, and the detector measures the amount of light absorbed at each wavelength.
-
Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are correlated to specific functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for ionizing the sample.
-
Mass Analysis: The ionized molecules are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates the ions based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
References
Synthesis of 3-Bromo-5-nitroisonicotinaldehyde: A Technical Guide to Starting Materials and Proposed Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the proposed synthesis of 3-Bromo-5-nitroisonicotinaldehyde, a potentially valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, published synthesis for this specific molecule, this document outlines a plausible and chemically sound synthetic pathway. The proposed route commences with readily available starting materials and employs established organic chemistry transformations. Each step is presented with a detailed experimental protocol derived from analogous reactions found in the chemical literature. All quantitative data is summarized for clarity, and the logical flow of the synthesis is visually represented.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed in two sequential steps starting from 3-Bromopyridine:
-
Nitration: Electrophilic nitration of 3-Bromopyridine to introduce a nitro group at the 5-position, yielding 3-Bromo-5-nitropyridine.
-
Formylation: Introduction of a formyl group at the 4-position of 3-Bromo-5-nitropyridine via a lithium-halogen exchange reaction followed by quenching with a suitable formylating agent.
This strategy is based on the known reactivity of pyridine and its derivatives, where the pyridine ring is generally deactivated towards electrophilic substitution, necessitating strong reaction conditions for nitration. The subsequent formylation of the electron-deficient 3-bromo-5-nitropyridine intermediate is proposed to occur via a low-temperature lithium-halogen exchange, a powerful method for the functionalization of aryl and heteroaryl halides.
Data Presentation: Reaction Parameters
The following tables summarize the key quantitative data for the two proposed synthetic steps, based on analogous reactions reported in the literature.
Table 1: Nitration of 3-Bromopyridine (Analogous Conditions)
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromopyridine | Organic Syntheses Procedure |
| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | Organic Syntheses Procedure |
| Temperature | 0 °C to 60 °C | Organic Syntheses Procedure |
| Reaction Time | 3 hours | Organic Syntheses Procedure |
| Yield | ~78% | Organic Syntheses Procedure |
Table 2: Formylation of 3-Bromo-5-nitropyridine (Proposed Conditions based on Analogy)
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-5-nitropyridine | (Proposed) |
| Reagents | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) | General procedure for lithium-halogen exchange |
| Solvent | Anhydrous Tetrahydrofuran (THF) | General procedure for lithium-halogen exchange |
| Temperature | -78 °C | General procedure for lithium-halogen exchange |
| Reaction Time | 1-2 hours | General procedure for lithium-halogen exchange |
| Yield | (Estimated) 60-70% | Based on similar reactions |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed synthesis of this compound. These protocols are based on established procedures for similar transformations and should be adapted and optimized for the specific substrate.
Step 1: Synthesis of 3-Bromo-5-nitropyridine
This protocol is adapted from the nitration of 2-amino-5-bromopyridine.
Materials:
-
3-Bromopyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Sodium Hydroxide solution (e.g., 40%)
-
Deionized Water
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 3-Bromopyridine to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.
-
Once the addition is complete, cool the mixture back to 0 °C.
-
Slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature at or below 5 °C.
-
After the addition of nitric acid is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.
-
Carefully heat the reaction mixture to 50-60 °C and maintain this temperature for 1 hour.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature low with an ice bath.
-
The product, 3-Bromo-5-nitropyridine, should precipitate out of the solution.
-
Collect the precipitate by filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Dry the purified product under vacuum to yield 3-Bromo-5-nitropyridine.
Step 2: Synthesis of this compound
This protocol is a general procedure for formylation via lithium-halogen exchange and requires strictly anhydrous and inert conditions.
Materials:
-
3-Bromo-5-nitropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride solution
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.
-
Dissolve 3-Bromo-5-nitropyridine in anhydrous THF in the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution via a syringe or the dropping funnel, ensuring the internal temperature is maintained at -78 °C. The formation of the lithiated species is typically rapid at this temperature.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
In a separate flame-dried flask, prepare a solution of anhydrous DMF in anhydrous THF.
-
Slowly add the DMF solution to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride, while still at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with diethyl ether or another suitable organic solvent.
-
Wash the combined organic layers with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Evaporate the solvent from the purified fractions to yield this compound.
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Caption: Workflow for the proposed formylation step.
Navigating the Challenges of Electrophilic Aromatic Substitution on the Pyridine Ring of 3-Bromo-5-nitroisonicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry and materials science. This technical guide delves into the theoretical and practical considerations for conducting electrophilic aromatic substitution (EAS) on the highly deactivated pyridine ring of 3-bromo-5-nitroisonicotinaldehyde. Due to the presence of three strong electron-withdrawing groups—a bromo group at the 3-position, a nitro group at the 5-position, and an aldehyde group at the 4-position—the pyridine nucleus is rendered exceptionally electron-deficient. This guide provides a predictive analysis of the regioselectivity of EAS reactions on this substrate, outlines hypothetical experimental protocols for nitration and halogenation, and discusses the significant challenges and potential strategies to achieve successful substitution.
Introduction: The Challenge of a Highly Deactivated Pyridine Ring
Pyridine, a foundational aromatic heterocycle, is significantly less reactive towards electrophilic aromatic substitution than its carbocyclic counterpart, benzene.[1][2] The greater electronegativity of the nitrogen atom reduces the electron density of the ring, thereby disfavoring the attack by an electrophile.[1] This inherent lack of reactivity is further compounded in this compound by the synergistic electron-withdrawing effects of the bromo, nitro, and aldehyde substituents. These groups deactivate the ring through both inductive and resonance effects, making direct EAS on this substrate a formidable synthetic challenge.
Electrophilic attack on the pyridine ring is most likely to occur at the 3- and 5-positions due to the relative stability of the resulting cationic intermediate (sigma complex), which avoids placing a positive charge on the electronegative nitrogen atom.[2][3][4][5] However, in this compound, these positions are already occupied. This necessitates a careful analysis of the directing effects of the existing substituents to predict the site of any potential further substitution.
Predictive Analysis of Regioselectivity
The regiochemical outcome of an EAS reaction on a substituted aromatic ring is dictated by the electronic properties of the substituents already present. In the case of this compound, we must consider the directing effects of the bromo, nitro, and aldehyde groups.
-
Bromo Group (at C3): Halogens are deactivating yet ortho, para-directing. However, in pyridine, the situation is more complex.
-
Nitro Group (at C5): The nitro group is a powerful deactivating and meta-directing group.
-
Aldehyde Group (at C4): The aldehyde group is also strongly deactivating and meta-directing.
Considering the positions of these substituents on the pyridine ring, the only available position for substitution is C2. Let's analyze the electronic effects at this position. The C2 position is ortho to the bromo group, meta to the nitro group, and ortho to the aldehyde group. The directing effects of the substituents are therefore in conflict.
To predict the most likely site of substitution, we can visualize the resonance structures of the sigma complex formed upon electrophilic attack at the C2 position.
Caption: Predicted workflow for electrophilic aromatic substitution.
The strong deactivating nature of all three substituents suggests that any electrophilic substitution will require harsh reaction conditions. The concerted deactivation makes the C2 position extremely electron-deficient. While a definitive prediction is challenging without experimental data, the meta-directing influence of the powerful nitro and aldehyde groups would likely dominate, further deactivating the ortho and para positions relative to the already deactivated ring. Given that all other positions are substituted, any potential, albeit difficult, electrophilic attack would be forced to occur at the C2 position.
Hypothetical Experimental Protocols
Given the extreme deactivation of the substrate, standard EAS conditions are unlikely to be effective. The following are hypothetical protocols for nitration and bromination, based on methods used for other highly deactivated aromatic systems. It is crucial to note that these are predictive and would require extensive optimization.
Nitration
The introduction of a second nitro group would be exceptionally challenging. A powerful nitrating agent and forcing conditions would be necessary.
Reaction: this compound + HNO₃/H₂SO₄ → 3-Bromo-2,5-dinitroisonicotinaldehyde
Methodology:
-
To a cooled (0 °C) mixture of fuming nitric acid (90%) and concentrated sulfuric acid (98%) (1:3 v/v), slowly add this compound with vigorous stirring.
-
After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and then heated to 80-100 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion (or when no further conversion is observed), the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Caption: Experimental workflow for the hypothetical nitration.
Bromination
Direct bromination would also necessitate harsh conditions and a strong Lewis acid catalyst.
Reaction: this compound + Br₂/FeBr₃ → 2,3-Dibromo-5-nitroisonicotinaldehyde
Methodology:
-
To a solution of this compound in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).
-
Slowly add a solution of bromine (Br₂) in the same solvent to the mixture at room temperature.
-
The reaction mixture is then heated to reflux, and the progress is monitored by TLC or HPLC.
-
After the reaction is complete, the mixture is cooled to room temperature and washed successively with a saturated aqueous solution of sodium bisulfite (to remove excess bromine), water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation
As no experimental data for the electrophilic aromatic substitution on this compound is currently available in the literature, the following table is presented as a template for the types of quantitative data that should be collected and organized during experimental investigations.
| Reaction | Electrophile | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Nitration | HNO₃ | H₂SO₄ | - | 80-100 | 12-24 | Data to be determined |
| Bromination | Br₂ | FeBr₃ | Dichloromethane | Reflux | 24-48 | Data to be determined |
Alternative Strategies and Considerations
Given the profound deactivation of the pyridine ring, alternative synthetic strategies may prove more fruitful:
-
Pyridine N-oxide Chemistry: A potential strategy to enhance the reactivity of the pyridine ring is to first form the corresponding pyridine N-oxide. The N-oxide is an activating group that directs electrophilic substitution to the 2- and 4-positions. However, the 4-position is blocked by the aldehyde. Subsequent removal of the N-oxide function would yield the substituted pyridine.
-
Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient nature of the pyridine ring makes it an excellent candidate for nucleophilic aromatic substitution. The bromo and nitro groups are good leaving groups under SNAr conditions, offering an alternative pathway for functionalization.
-
Metal-Catalyzed Cross-Coupling Reactions: The bromo substituent provides a handle for various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), which would be a more reliable method for introducing new substituents onto the pyridine ring.
Caption: Alternative synthetic strategies for functionalization.
Conclusion
Direct electrophilic aromatic substitution on the pyridine ring of this compound represents a significant synthetic hurdle due to the cumulative deactivating effects of the bromo, nitro, and aldehyde substituents. Theoretical considerations suggest that any substitution, if achievable, would likely occur at the C2 position, though this would require exceptionally harsh reaction conditions and may result in low yields. The hypothetical protocols provided in this guide serve as a starting point for experimental investigation. For researchers and drug development professionals seeking to functionalize this scaffold, alternative strategies such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions are likely to offer more viable and efficient synthetic routes. Careful consideration of these alternative pathways will be crucial for the successful incorporation of this highly functionalized pyridine moiety into complex target molecules.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-5-nitroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1] 3-Bromo-5-nitroisonicotinaldehyde is a valuable building block for the synthesis of highly functionalized pyridine derivatives. The presence of a bromine atom at the 3-position, a strong electron-withdrawing nitro group at the 5-position, and an aldehyde at the 4-position makes it a versatile substrate for creating novel compounds with potential applications in drug discovery and materials science. The electron-withdrawing nature of the nitro and aldehyde groups is expected to activate the carbon-bromine bond towards oxidative addition, a crucial step in the Suzuki coupling catalytic cycle.[2]
This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of this compound with various arylboronic acids.
Logical Relationship of Components in a Suzuki Coupling Reaction
Caption: Key components for the Suzuki coupling of this compound.
Experimental Protocols
The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium phosphate tribasic [K₃PO₄], Sodium carbonate [Na₂CO₃])
-
Solvent (e.g., 1,4-Dioxane and Water, Toluene, or Dimethylformamide [DMF])
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction mixture should be stirred to ensure proper mixing.
-
Inert Atmosphere: Degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Caption: A typical workflow for a Suzuki coupling experiment.
Data Presentation: Hypothetical Reaction Outcomes
The following table summarizes hypothetical yields for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions. These values are illustrative and actual yields may vary.
| Entry | Arylboronic Acid (R-B(OH)₂) | R Group | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | -H | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | -OCH₃ | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 92 |
| 3 | 4-Chlorophenylboronic acid | -Cl | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Toluene | 100 | 18 | 78 |
| 4 | 3-Thienylboronic acid | -C₄H₃S | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 81 |
| 5 | 2-Naphthylboronic acid | -C₁₀H₇ | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | DMF | 110 | 24 | 75 |
Signaling Pathway Analogy: The Catalytic Cycle
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving the palladium catalyst. This can be visualized as a signaling pathway where the catalyst is regenerated after each productive cycle.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 3-Bromo-5-nitroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of 3-bromo-5-nitroisonicotinaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to its reactive nature, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nitro group strongly activates the pyridine ring, facilitating the displacement of the bromine atom by various nucleophiles.
Introduction to SNAr Reactions of this compound
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the functionalization of aromatic rings. In the case of this compound, the pyridine ring is rendered electron-deficient by the powerfully deactivating nitro group and the nitrogen atom within the ring. This electronic arrangement makes the carbon atom attached to the bromine susceptible to attack by nucleophiles. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, followed by the departure of the bromide leaving group to yield the substituted product. Common nucleophiles for this reaction include amines, alkoxides, and thiols.
Key Applications
The derivatives of this compound are valuable intermediates in the synthesis of:
-
Pharmaceuticals: The resulting substituted nitroisonicotinaldehydes can be further modified, for instance, by reduction of the nitro group, to generate a variety of heterocyclic compounds with potential biological activity.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of diverse functional groups can lead to the development of new herbicides, fungicides, and insecticides.[1]
-
Materials Science: The unique electronic and structural features of the substituted products make them candidates for applications in dyes, fluorescent probes, and specialty polymers.
Experimental Protocols
Note: The following protocols are representative examples based on analogous reactions with substituted halopyridines. Optimization of reaction conditions (temperature, reaction time, solvent, and base) may be necessary for this compound to achieve optimal yields.
Protocol 1: Reaction with an Aromatic Amine (e.g., Aniline)
This protocol describes the synthesis of 3-(phenylamino)-5-nitroisonicotinaldehyde.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (5 mL), add aniline (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-(phenylamino)-5-nitroisonicotinaldehyde.
Characterization:
The product can be characterized by standard spectroscopic methods:
-
¹H NMR: Expect characteristic shifts for the aromatic protons and the aldehyde proton.
-
¹³C NMR: Expect signals corresponding to the carbons of the pyridine and phenyl rings, as well as the aldehyde carbonyl carbon.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
FT-IR: To identify functional groups such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹), the N-H bond, and the aldehyde carbonyl.
Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)
This protocol describes the synthesis of 3-methoxy-5-nitroisonicotinaldehyde.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in dry methanol (10 mL).
-
Add a solution of sodium methoxide in methanol (1.2 mmol, commercially available or freshly prepared).
-
Stir the reaction mixture at room temperature or gently heat to 50 °C, monitoring by TLC.
-
Once the reaction is complete, quench by the addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield 3-methoxy-5-nitroisonicotinaldehyde.
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
This protocol describes the synthesis of 3-(phenylthio)-5-nitroisonicotinaldehyde.
Materials:
-
This compound
-
Thiophenol
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in acetonitrile (10 mL), add thiophenol (1.1 mmol) and cesium carbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to obtain 3-(phenylthio)-5-nitroisonicotinaldehyde.
Data Presentation
The following tables summarize expected outcomes for the SNAr reactions of this compound based on typical yields for analogous halopyridine systems.
Table 1: Reaction with Various Amines
| Nucleophile (Amine) | Product | Expected Yield Range (%) |
| Aniline | 3-(phenylamino)-5-nitroisonicotinaldehyde | 70-90 |
| Morpholine | 3-(morpholino)-5-nitroisonicotinaldehyde | 85-95 |
| Benzylamine | 3-(benzylamino)-5-nitroisonicotinaldehyde | 75-85 |
Table 2: Reaction with Various Alkoxides and Thiols
| Nucleophile | Product | Expected Yield Range (%) |
| Sodium Methoxide | 3-methoxy-5-nitroisonicotinaldehyde | 80-95 |
| Sodium Ethoxide | 3-ethoxy-5-nitroisonicotinaldehyde | 80-95 |
| Thiophenol | 3-(phenylthio)-5-nitroisonicotinaldehyde | 85-98 |
| Sodium thiomethoxide | 3-(methylthio)-5-nitroisonicotinaldehyde | 90-99 |
Visualizations
The following diagrams illustrate the general workflow and reaction mechanism.
References
Application Notes and Protocols: Reduction of the Nitro Group in 3-Bromo-5-nitroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the selective reduction of the nitro group in 3-bromo-5-nitroisonicotinaldehyde to yield 3-amino-5-bromoisonicotinaldehyde. The presence of an aldehyde and a bromo substituent on the pyridine ring necessitates chemoselective reduction methods to avoid unwanted side reactions. The protocols outlined below utilize two common and effective methods for nitro group reduction: one employing iron powder in the presence of an ammonium chloride solution and another using stannous chloride. These methods are widely recognized for their tolerance of various functional groups, including halides and carbonyls.[1][2][3] This application note includes step-by-step experimental procedures, a summary of reaction parameters for easy comparison, and a visual workflow diagram to guide researchers in the synthesis of this key amine intermediate, which is valuable in the development of pharmaceuticals and other biologically active compounds.[4]
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where the amino group serves as a crucial handle for further molecular elaboration. The substrate in focus, this compound, possesses three distinct functional groups: a nitro group, a bromo substituent, and an aldehyde. The challenge lies in selectively reducing the nitro group without affecting the other two functionalities. For instance, catalytic hydrogenation, a common method for nitro reduction, could potentially lead to the reduction of the aldehyde or dehalogenation.[5] Therefore, chemoselective methods are highly desirable.
This note details two reliable protocols for this transformation:
-
Iron/Ammonium Chloride Reduction: This classic and cost-effective method utilizes activated iron powder in a neutral medium, which is known for its high chemoselectivity.[6][7][8]
-
Stannous Chloride Reduction: Tin (II) chloride is another widely used reagent for the reduction of nitroarenes, offering mild reaction conditions and tolerance for a range of functional groups.[1][9][10]
Experimental Protocols
Protocol 1: Reduction using Iron and Ammonium Chloride
This protocol describes the reduction of the nitro group using iron powder and ammonium chloride in a mixed solvent system.
Materials:
-
This compound
-
Iron powder (<10 μm, activated)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add a mixture of ethanol and water (e.g., a 4:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry.
-
To this solution, add ammonium chloride (10.0 eq) and iron powder (10.0 eq).[8]
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the iron residues. Wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and the washes and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 3-amino-5-bromoisonicotinaldehyde can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction using Stannous Chloride
This protocol details the reduction of the nitro group using stannous chloride dihydrate in an alcoholic solvent.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
2 M Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.[1]
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 - 10.0 eq) to the solution.[1]
-
Stir the reaction mixture at room temperature or gently heat to 30-50 °C. The reaction can optionally be irradiated with ultrasound to accelerate the conversion.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2 M aqueous solution of KOH or NaOH. Caution: This will precipitate tin salts.
-
Filter the mixture through a pad of Celite to remove the tin salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-amino-5-bromoisonicotinaldehyde by column chromatography or recrystallization.
Data Presentation
The following table summarizes the key parameters for the described protocols. The exact yields and reaction times should be determined empirically for this specific substrate.
| Parameter | Protocol 1: Fe/NH₄Cl | Protocol 2: SnCl₂·2H₂O |
| Reducing Agent | Iron Powder (Fe) | Stannous Chloride Dihydrate (SnCl₂·2H₂O) |
| Reagent Equivalents | Fe (10 eq), NH₄Cl (10 eq) | SnCl₂·2H₂O (5-10 eq) |
| Solvent | Ethanol/Water | Ethanol or Ethyl Acetate |
| Temperature | Reflux (80-90 °C) | Room Temperature to 50 °C |
| Typical Reaction Time | 1-4 hours | 2-6 hours |
| Work-up | Filtration, Extraction | Extraction, Filtration of Tin Salts |
| Selectivity | High for nitro group | High for nitro group |
| Yield | To be determined | To be determined |
Mandatory Visualizations
Experimental Workflow for Nitro Group Reduction
Caption: Workflow for the reduction of this compound.
References
- 1. scispace.com [scispace.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. 3-Amino-5-bromopicolinaldehyde [myskinrecipes.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar [semanticscholar.org]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 10. WO2016114308A1 - Method for producing aromatic amine compound - Google Patents [patents.google.com]
Application Notes and Protocols: Condensation Reactions of 3-Bromo-5-nitroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing Knoevenagel and Wittig condensation reactions with 3-Bromo-5-nitroisonicotinaldehyde. While specific literature on the condensation reactions of this particular aldehyde is limited, the following protocols are based on well-established procedures for analogous aromatic and heteroaromatic aldehydes.[1][2][3][4] These reactions are pivotal in synthetic organic chemistry for the formation of carbon-carbon double bonds, yielding diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.
Overview of Condensation Reactions
Condensation reactions are a class of organic reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. For aldehydes, two of the most synthetically useful condensation reactions are the Knoevenagel and Wittig reactions.
-
Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene compound to an aldehyde, followed by a dehydration step, to yield an α,β-unsaturated product. The reaction is typically catalyzed by a weak base.[2][5]
-
Wittig Reaction: This reaction allows for the preparation of an alkene by reacting an aldehyde with a phosphorus ylide (Wittig reagent). It is a versatile method for introducing a double bond at a specific position.[3][4]
Experimental Protocols
Note: These are generalized protocols and may require optimization for this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions.
Knoevenagel Condensation of this compound
This protocol describes the reaction of this compound with an active methylene compound, such as malononitrile or diethyl malonate, in the presence of a basic catalyst.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate, ethyl cyanoacetate)[1][2]
-
Base catalyst (e.g., piperidine, ammonium acetate)[2]
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add the active methylene compound (1-1.2 equivalents).
-
If using a solvent, add an appropriate volume of ethanol or toluene. For a solvent-free reaction, proceed to the next step.
-
Add a catalytic amount of the base (e.g., a few drops of piperidine or 0.1 equivalents of ammonium acetate).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation:
Quantitative data for Knoevenagel condensation reactions should be recorded as follows:
| Reactant (Active Methylene Compound) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |
| Malononitrile | Piperidine | Ethanol | RT | 2 | |||
| Diethyl malonate | Ammonium Acetate | Toluene | Reflux | 6 | |||
| Ethyl cyanoacetate | Piperidine | None | 50 | 1 |
Wittig Reaction of this compound
This protocol outlines the synthesis of an alkene from this compound and a phosphonium ylide (Wittig reagent). The ylide is typically generated in situ from the corresponding phosphonium salt and a strong base.[3]
Materials:
-
This compound
-
Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Round-bottom flask
-
Syringes and needles for transfer of anhydrous reagents
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the alkyltriphenylphosphonium halide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1 equivalent) via syringe.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the ylide will form (often indicated by a color change).
-
-
Wittig Reaction:
-
Dissolve this compound (1 equivalent) in a separate flask with anhydrous THF.
-
Slowly add the aldehyde solution to the prepared ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
-
Data Presentation:
Quantitative data for Wittig reactions should be recorded as follows:
| Phosphonium Salt | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Stereochemistry (E/Z ratio) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | RT | 4 | |||
| Ethyltriphenylphosphonium bromide | NaH | THF | RT | 6 | |||
| (Carbethoxymethylene)triphenylphosphorane | N/A (stabilized ylide) | Toluene | 80 | 12 |
Visualizations
Knoevenagel Condensation Workflow
Caption: General workflow for the Knoevenagel condensation reaction.
Wittig Reaction Workflow
Caption: General workflow for the Wittig reaction.
Hypothetical Signaling Pathway for Derivatives
Derivatives of brominated aromatic aldehydes have been investigated for their biological activities, including potential roles in modulating cellular signaling pathways related to inflammation and oxidative stress. The following diagram illustrates a hypothetical signaling pathway that could be investigated for novel compounds synthesized from this compound.
Caption: Hypothetical signaling pathway for drug development candidates.
References
Application Note: Synthesis of Amides from 3-Bromo-5-nitroisonicotinaldehyde
Abstract
This application note details a protocol for the synthesis of a diverse library of amides derived from 3-Bromo-5-nitroisonicotinaldehyde. The presented method is a direct oxidative amidation, which offers an efficient and operationally straightforward alternative to traditional multi-step procedures that involve the isolation of a carboxylic acid intermediate. This protocol is designed for researchers in medicinal chemistry and drug development who are interested in synthesizing novel compounds for screening and lead optimization. The methodology is amenable to high-throughput synthesis and can be adapted for a wide range of primary and secondary amines.
Introduction
Amide bonds are a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. The synthesis of amides from aldehydes is a valuable transformation, and direct oxidative amidation methods have gained prominence due to their efficiency and atom economy.[1][2] this compound is a key building block for the synthesis of various heterocyclic compounds with potential biological activity. This protocol provides a robust method for the conversion of this aldehyde into a wide range of corresponding amides, facilitating the exploration of new chemical space for drug discovery. The direct oxidative amidation approach avoids the often harsh conditions required for the oxidation of the aldehyde to a carboxylic acid and subsequent activation.
Experimental Overview
The protocol outlines the direct synthesis of amides from this compound and various amines using an oxidizing agent and a suitable catalyst. The reaction proceeds through an in-situ generated acyl intermediate, which then reacts with the amine to form the desired amide.
Diagram: Workflow for the Synthesis of Amides from this compound
References
Application Notes and Protocols: 3-Bromo-5-nitroisonicotinaldehyde in Medicinal Chemistry
Disclaimer: There is limited published research available on the specific applications of 3-Bromo-5-nitroisonicotinaldehyde as a building block in medicinal chemistry. The following application notes and protocols are based on the known reactivity of its functional groups and by analogy to the more extensively studied compound, 3-Bromo-5-nitrobenzaldehyde. The protocols provided are for the synthesis and potential reactions of this analogous compound and should be adapted with caution for this compound.
Introduction to this compound
This compound is a substituted pyridine derivative containing three key functional groups that make it a potentially valuable, yet underutilized, building block in medicinal chemistry.[1][2] The pyridine ring is a common scaffold in many approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The aldehyde function serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The bromo and nitro substituents provide opportunities for cross-coupling reactions and further functionalization, allowing for the exploration of chemical space in drug discovery programs.
The strategic placement of the bromo and nitro groups, which are both electron-withdrawing, significantly influences the reactivity of the pyridine ring and the aldehyde. This electronic nature can be exploited for selective chemical modifications.
Potential Applications in Medicinal Chemistry
Based on the chemistry of analogous compounds, this compound could serve as a key intermediate in the synthesis of a variety of biologically active molecules, including:
-
Kinase Inhibitors: The pyridine scaffold is a well-established core in many kinase inhibitors. The functional groups on this compound would allow for the introduction of pharmacophoric elements necessary for binding to the ATP-binding site of kinases.
-
Antimicrobial Agents: Substituted pyridines and nitroaromatics have been explored for their antibacterial and antifungal properties. The aldehyde could be used to synthesize Schiff bases or other derivatives with potential antimicrobial activity.
-
Anticancer Agents: The nitro group can be a key feature in compounds designed as hypoxia-activated prodrugs for cancer therapy. Furthermore, the aldehyde can be used to construct complex heterocyclic systems known to possess cytotoxic activity.
Physicochemical and Structural Data
| Property | Value |
| Molecular Formula | C6H3BrN2O3 |
| Molecular Weight | 230.01 g/mol |
| IUPAC Name | 3-bromo-5-nitropyridine-4-carbaldehyde |
| SMILES | C1=C(C(=C(C=N1)Br)C=O)--INVALID-LINK--[O-] |
| InChIKey | KNENIXCLAGLSQY-UHFFFAOYSA-N |
(Data sourced from PubChem CID 130966460)[1][2]
Experimental Protocols (Based on Analogy to 3-Bromo-5-nitrobenzaldehyde)
The following protocols are for the synthesis of the analogous compound, 3-Bromo-5-nitrobenzaldehyde, and a representative synthetic transformation. These should serve as a starting point for the development of protocols for this compound.
Synthesis of 3-Bromo-5-nitrobenzaldehyde
This protocol describes the bromination of 3-nitrobenzaldehyde to yield 3-Bromo-5-nitrobenzaldehyde.
Materials:
-
3-nitrobenzaldehyde
-
Concentrated sulfuric acid
-
N-bromosuccinimide (NBS)
-
Ice
-
Water
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature in a round-bottom flask.
-
Add N-bromosuccinimide (1.4 g, 7.9 mmol) portion-wise to the solution.
-
Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction solution into a beaker containing ice water to precipitate the product.
-
Collect the solid product by filtration.
-
Dry the crude product with anhydrous sodium sulfate.
-
Purify the crude product by recrystallization from a solvent mixture of ethyl acetate/petroleum ether (1:10, v/v) to obtain 3-bromo-5-nitrobenzaldehyde as white crystals.[3][4]
Expected Yield: Approximately 82%.[3][4]
Reductive Amination of an Aldehyde (General Protocol)
This general protocol illustrates how the aldehyde functionality could be used to form an amine, a common transformation in medicinal chemistry.
Materials:
-
3-Bromo-5-nitrobenzaldehyde (or isonicotinaldehyde analog)
-
Amine of choice (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the aldehyde (1 equivalent) and the amine (1.1 equivalents) in DCM.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Visualizations
Hypothetical Synthetic Workflow
The following diagram illustrates a hypothetical workflow for the utilization of this compound as a building block in the synthesis of a potential bioactive molecule.
Caption: Hypothetical synthetic pathway using this compound.
Potential Signaling Pathway Inhibition
This diagram depicts a simplified signaling pathway that could be targeted by molecules derived from this compound, such as a hypothetical kinase inhibitor.
Caption: Inhibition of a generic kinase signaling pathway.
Quantitative Data Summary (for 3-Bromo-5-nitrobenzaldehyde)
| Reaction | Substrate | Reagent | Product | Yield (%) | Reference |
| Bromination | 3-Nitrobenzaldehyde | N-Bromosuccinimide | 3-Bromo-5-nitrobenzaldehyde | 82 | [3][4] |
Note: This table is provided as an example. More extensive data would be populated as more research utilizing the target compound becomes available.
References
Application of 3-Bromo-5-nitroisonicotinaldehyde in the Synthesis of Novel Pyrazole-Based Insecticides
Introduction
3-Bromo-5-nitroisonicotinaldehyde is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of complex heterocyclic compounds. Its unique substitution pattern, featuring an aldehyde group for condensation reactions, a bromine atom for cross-coupling reactions, and a nitro group that can be a precursor to an amino group, makes it a valuable starting material for the development of novel agrochemicals. This application note details the use of this compound in the synthesis of a promising class of pyrazole-based insecticides, providing a detailed experimental protocol and showcasing the biological activity of the resulting compounds.
Synthetic Application: Synthesis of Pyrazole-Based Insecticides
A key application of this compound is in the synthesis of 3-bromo-1-(3-bromo-5-nitropyridin-4-yl)-1H-pyrazole derivatives, which are precursors to potent insecticidal compounds. The aldehyde functionality allows for the initial condensation with a hydrazine, leading to the formation of a pyrazole ring, a common scaffold in many successful agrochemicals.
Proposed Synthetic Pathway
The overall synthetic strategy involves a multi-step process beginning with the condensation of this compound with a hydrazine, followed by further chemical transformations to yield the final insecticidal molecules.
Caption: Proposed synthetic workflow for pyrazole-based insecticides.
Experimental Protocols
The following protocols are based on established synthetic methodologies for similar heterocyclic compounds and are provided as a guide for researchers.
Protocol 1: Synthesis of 3-Bromo-5-nitro-4-(1H-pyrazol-1-yl)pyridine (Intermediate)
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-Bromo-5-nitro-4-(1H-pyrazol-1-yl)pyridine.
Protocol 2: General Procedure for the Synthesis of Diacylhydrazine Insecticides from a Pyrazole Intermediate
This protocol is adapted from the synthesis of diacylhydrazine derivatives containing a similar 3-bromo-1-(pyridin-2-yl)-1H-pyrazole scaffold and is applicable for the further functionalization of the pyrazole intermediate derived from this compound.[1]
Materials:
-
3-Bromo-1-(pyridin-2-yl)-1H-pyrazole-5-carbonyl chloride (Intermediate)
-
tert-Butyl hydrazine hydrochloride
-
Substituted benzoyl chloride
-
Triethylamine
-
Dichloromethane
Procedure:
-
To a solution of 3-bromo-1-(pyridin-2-yl)-1H-pyrazole-5-carbonyl chloride in dichloromethane, add tert-butyl hydrazine hydrochloride and triethylamine at 0°C.
-
Stir the mixture at room temperature for 2 hours.
-
Add a solution of the desired substituted benzoyl chloride in dichloromethane dropwise at 0°C.
-
Continue stirring at room temperature for an additional 4-6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final diacylhydrazine insecticide.
Quantitative Data: Insecticidal Activity
The insecticidal activities of a series of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold were evaluated against two major agricultural pests: armyworm (Helicoverpa armigera) and diamondback moth (Plutella xylostella).[1] The data is summarized in the table below. This class of compounds is analogous to those that can be synthesized from this compound.
| Compound | Target Pest | Concentration (mg/L) | Mortality (%) | LC50 (mg/L) |
| 10g | H. armigera | 50 | 70.8 | - |
| P. xylostella | 50 | - | 27.49 | |
| 10h | H. armigera | 50 | 87.5 | - |
| P. xylostella | 50 | - | 23.67 | |
| 10w | H. armigera | 50 | 79.2 | - |
| P. xylostella | 50 | - | 28.90 |
Table 1: Insecticidal activity of selected diacylhydrazine derivatives.[1]
Logical Relationship of Synthesis and Bioactivity
The synthesis of these potent insecticides is logically dependent on the successful formation of the core pyrazole structure, which is derived from a substituted pyridine aldehyde like this compound.
Caption: Logical flow from starting material to biological activity.
This compound is a valuable precursor for the synthesis of novel pyrazole-based insecticides. The aldehyde group facilitates the construction of the core pyrazole heterocycle, which can be further elaborated to produce compounds with significant insecticidal activity against key agricultural pests. The provided protocols and data serve as a foundation for researchers and scientists in the field of agrochemical development to explore the potential of this versatile building block in the discovery of new and effective crop protection agents.
References
Application Notes and Protocols: The Versatile Role of 3-Bromo-5-nitroisonicotinaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-nitroisonicotinaldehyde is a highly functionalized pyridine derivative poised to be a valuable building block in the synthesis of a diverse range of heterocyclic compounds. Its unique structure, featuring an aldehyde group for condensation reactions and two modifiable sites on the pyridine ring—a bromine atom and a nitro group—opens avenues for constructing complex molecular architectures. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, activates the bromine atom for nucleophilic aromatic substitution (SNAr) and influences the reactivity of the aldehyde. These characteristics make it a promising precursor for developing novel scaffolds in medicinal chemistry and materials science.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems. The protocols are based on established synthetic methodologies for structurally related compounds, offering a solid foundation for laboratory implementation.
Key Synthetic Applications
This compound can participate in several key transformations to yield important heterocyclic cores:
-
Knoevenagel Condensation: The aldehyde functionality readily undergoes condensation with active methylene compounds to form substituted alkenes, which are precursors to various heterocyclic systems.
-
Gewald Reaction: A multi-component reaction utilizing the aldehyde to construct highly substituted 2-aminothiophenes, which can be further cyclized to form thieno[2,3-c]pyridines.
-
Hantzsch Dihydropyridine Synthesis: This classic multi-component reaction can employ this compound to generate substituted dihydropyridine derivatives, a privileged scaffold in medicinal chemistry.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring facilitates the displacement of the bromine atom by various nucleophiles, allowing for the introduction of diverse functional groups.
Application Note 1: Synthesis of a Pyridinylidene Malononitrile via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation. The aldehyde group of this compound is activated by the electron-withdrawing nitro group, facilitating its reaction with active methylene compounds like malononitrile. This reaction typically proceeds under mild basic catalysis and can even be performed in greener solvent systems. The resulting 2-(3-Bromo-5-nitropyridin-4-yl)methylene)malononitrile is a versatile intermediate for further synthetic elaborations.
Experimental Protocol: Knoevenagel Condensation
Reaction:
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).
-
To this solution, add malononitrile (1.1 mmol, 1.1 equivalents).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. If not, slowly add deionized water (10 mL) to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain 2-((3-Bromo-5-nitropyridin-4-yl)methylene)malononitrile.
Quantitative Data for Analogous Knoevenagel Condensations[1][2]
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 4-Nitrobenzaldehyde | Malononitrile | Ammonium Acetate | None (Microwave) | 1 | 93 |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | 2 | 90 |
| 4-Pyridinecarboxaldehyde | Malononitrile | None | Water/Ethanol | 24 | High |
Note: The data presented is for analogous reactions and should be used as a guideline. Optimization may be required for this compound.
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for Knoevenagel Condensation.
Application Note 2: Synthesis of a Thieno[2,3-c]pyridine Derivative via Gewald Reaction
The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes.[1] This reaction can be adapted for this compound to produce a highly substituted thieno[2,3-c]pyridine precursor. The reaction involves the initial Knoevenagel condensation of the aldehyde with an active methylene nitrile, followed by the addition of elemental sulfur and subsequent cyclization. The resulting 2-amino-3-cyanothiophene derivative can be further elaborated to construct the fused pyridine ring.
Experimental Protocol: Gewald Reaction
Reaction:
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (base and catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware with reflux condenser
Procedure:
-
To a 100 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (20 mL).
-
Add morpholine (2.0 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature. A solid product should precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/DMF mixture to yield the pure 2-amino-3-cyanothiophene derivative.
Quantitative Data for Analogous Gewald Reactions[3]
| Carbonyl Compound | Active Methylene Compound | Base | Solvent | Time (h) | Yield (%) |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 1 | 85 |
| Acetophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | 2 | 75 |
| Benzaldehyde | Malononitrile | Triethylamine | DMF | 3 | 70 |
Note: This data is for analogous systems. Reaction conditions for this compound may require optimization.
Logical Relationship: Gewald Reaction Pathway
Caption: Key steps in the Gewald Reaction.
Application Note 3: Synthesis of a Dihydropyridine Derivative via Hantzsch Synthesis
The Hantzsch synthesis is a multi-component reaction that provides access to dihydropyridines, a scaffold of significant pharmacological importance.[2][3][4][5] By reacting this compound with a β-ketoester (e.g., ethyl acetoacetate) and an ammonia source, a highly substituted dihydropyridine can be synthesized in a single step. The resulting product retains the bromonitropyridyl moiety, offering further opportunities for diversification.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
Reaction:
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (solvent)
-
Standard laboratory glassware with reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.2 mmol).
-
Add ethanol (25 mL) as the solvent.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.
Quantitative Data for Analogous Hantzsch Syntheses[4]
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Ethanol | 4 | 92 |
| 4-Chlorobenzaldehyde | Methyl Acetoacetate | Ammonium Acetate | Methanol | 6 | 88 |
| 5-Bromothiophene-2-carboxaldehyde | Acetylacetone | Ammonium Acetate | None | 3 | 85 |
Note: This data is for analogous systems. Reaction conditions may need to be optimized for this compound.
Signaling Pathway: Hantzsch Synthesis Mechanism
This compound + Amine --[Base]--> 3-Amino-5-nitroisonicotinaldehyde
Caption: The SNAr addition-elimination mechanism.
References
Application Notes and Protocols for the Purification of 3-Bromo-5-nitroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the purification of 3-Bromo-5-nitroisonicotinaldehyde, a key intermediate in various synthetic applications. The protocols outlined below are based on established methods for the purification of structurally related substituted nitropyridines and nitrobenzaldehydes, ensuring a high probability of success for obtaining the target compound in high purity.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound using the protocols described herein. Please note that actual results may vary depending on the initial purity of the crude material and specific experimental conditions.
| Purification Method | Starting Material (Crude) | Yield (%) | Purity (%) | Analytical Method |
| Recrystallization | ~1.0 g | 75-85 | >98 | HPLC, ¹H NMR |
| Flash Column Chromatography | ~1.0 g | 60-75 | >99 | HPLC, ¹H NMR |
Experimental Protocols
1. Purification by Recrystallization
Recrystallization is a primary technique for the purification of solid organic compounds. The choice of solvent is critical and should be determined empirically. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on procedures for analogous compounds, a mixed solvent system of ethyl acetate and petroleum ether is a promising starting point.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Petroleum ether (or hexanes)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The solution should be near saturation.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Slowly add petroleum ether to the hot solution until the solution becomes slightly turbid, indicating the point of saturation.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to obtain the final product.
2. Purification by Flash Column Chromatography
For impurities that are not effectively removed by recrystallization, or for purification of oily residues, flash column chromatography is the recommended method. A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective for this class of compounds.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexanes (or petroleum ether)
-
Glass column for chromatography
-
Compressed air or pump for flash chromatography
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Begin elution with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 15-20% ethyl acetate in hexanes) to facilitate the elution of the target compound.
-
Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC) under a UV lamp.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
Experimental Workflow for Purification
Caption: Purification workflow for this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-nitroisonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-nitroisonicotinaldehyde.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: Why is the yield of the final product, this compound, consistently low?
A1: Low yields can stem from several factors throughout the two-main stages of the synthesis (preparation of the precursor 3-Bromo-4-methyl-5-nitropyridine and its subsequent oxidation).
-
Incomplete reaction in precursor synthesis: The initial bromination and nitration steps to form the methylpyridine precursor may not have gone to completion. Monitor the reaction progress using TLC or LC-MS to ensure full conversion of the starting material.
-
Suboptimal conditions for oxidation: The oxidation of the methyl group to an aldehyde is a critical step. The temperature and reaction time for the formation of the enamine intermediate with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and the subsequent oxidation with sodium periodate (NaIO4) must be carefully controlled. Insufficient heating during the enamine formation can lead to incomplete conversion, while prolonged reaction times or excessive temperatures during oxidation can lead to product degradation.
-
Product loss during workup and purification: The aldehyde product may be partially lost during extraction or purification. Ensure that the pH is carefully adjusted during the workup to avoid any degradation. When performing column chromatography, select an appropriate solvent system to achieve good separation without causing product streaking or loss on the column.
Q2: The final product is impure, showing multiple spots on the TLC plate. What are the likely impurities?
A2: The presence of multiple spots on a TLC plate indicates the presence of impurities, which could include unreacted starting materials or side products.
-
Unreacted 3-Bromo-4-methyl-5-nitropyridine: If the oxidation step is incomplete, the starting material will remain in the final product.
-
Over-oxidation to the carboxylic acid: A common side reaction in the oxidation of aldehydes is the formation of the corresponding carboxylic acid (3-Bromo-5-nitroisonicotinic acid). This is often observed as a baseline spot on the TLC plate.
-
Formation of isomeric byproducts: During the synthesis of the precursor, isomers may be formed depending on the starting material and the regioselectivity of the bromination and nitration reactions. These isomers may be carried through to the final step.
-
Side products from the DMF-DMA reaction: The reaction with DMF-DMA can sometimes lead to the formation of other byproducts if the reaction conditions are not optimal.
Q3: How can I minimize the formation of the carboxylic acid byproduct?
A3: Minimizing the over-oxidation to 3-Bromo-5-nitroisonicotinic acid is crucial for obtaining a pure product.
-
Control the amount of oxidant: Use the stoichiometric amount or a slight excess of sodium periodate. A large excess of the oxidizing agent will promote the formation of the carboxylic acid.
-
Monitor the reaction closely: Follow the progress of the reaction by TLC. Once the starting material is consumed, quench the reaction promptly to prevent further oxidation of the desired aldehyde.
-
Maintain optimal temperature: Perform the oxidation at the recommended temperature. Higher temperatures can accelerate the rate of over-oxidation.
Q4: The NMR spectrum of my product shows unexpected signals. What could be the cause?
A4: Unexpected signals in the NMR spectrum can indicate the presence of impurities or that the desired product was not formed.
-
Isomeric impurities: The presence of isomers will result in a more complex NMR spectrum than expected.
-
Residual solvents: Signals from solvents used during the reaction or purification (e.g., DMF, THF, ethyl acetate, hexane) may be present.
-
Starting material: The presence of unreacted 3-Bromo-4-methyl-5-nitropyridine will be evident from its characteristic methyl signal.
-
Carboxylic acid byproduct: The carboxylic acid will have a distinct downfield proton signal for the carboxylic acid proton, which is typically broad.
To identify the source of the unexpected signals, it is recommended to run a 2D NMR experiment or to compare the spectrum with that of the starting material and potential side products if available.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A documented synthetic approach involves a two-step process starting from 3-bromo-4-chloro-5-nitropyridine. The first step is the synthesis of the intermediate 3-Bromo-4-methyl-5-nitropyridine, followed by the oxidation of the methyl group to an aldehyde.[1]
Q2: What are the key reaction steps for the conversion of 3-Bromo-4-methyl-5-nitropyridine to the aldehyde?
A2: The conversion involves two main steps:
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Reaction of 3-Bromo-4-methyl-5-nitropyridine with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.[1]
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Oxidation of the intermediate with sodium periodate (NaIO4) in a mixture of THF and water to yield this compound.[1]
Q3: What are some potential side reactions to be aware of during this synthesis?
A3:
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Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid (3-Bromo-5-nitroisonicotinic acid).
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Incomplete reaction: The oxidation may not go to completion, leaving unreacted 3-Bromo-4-methyl-5-nitropyridine.
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Formation of isomers: During the synthesis of the starting material, isomeric byproducts may be formed which can be difficult to separate from the desired product.
-
Hydrolysis of the nitro group: Under certain conditions, the nitro group on the pyridine ring can be susceptible to nucleophilic substitution, although this is less common.
Q4: What purification techniques are recommended for the final product?
A4: Column chromatography on silica gel is a common and effective method for purifying this compound. A gradient of ethyl acetate in hexane is typically used as the eluent.[1] Recrystallization from a suitable solvent system can also be employed for further purification.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound from 3-Bromo-4-methyl-5-nitropyridine.[1]
| Step | Reagents & Solvents | Temperature | Reaction Time | Yield |
| 1. Enamine Formation | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), DMF | 90°C | 3 hours | Intermediate not isolated |
| 2. Oxidation | Sodium periodate (NaIO4), THF/Water | Room Temperature | Not specified | 73.4% (for the two steps) |
Experimental Protocols
Synthesis of this compound from 3-Bromo-4-methyl-5-nitropyridine [1]
Step 1: Formation of the Enamine Intermediate
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To a solution of 3-Bromo-4-methyl-5-nitropyridine (2.1 g, 9.68 mmol) in DMF (10 mL), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.59 mL, 19.35 mmol).
-
Stir the reaction mixture at 90°C for 3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the mixture to room temperature.
Step 2: Oxidation to this compound
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Dilute the reaction mixture from Step 1 with THF (25 mL).
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Add a solution of sodium periodate (NaIO4) (6.13 g, 28.7 mmol) in water (25 mL) to the mixture.
-
Stir the resulting mixture at room temperature. The reaction time should be determined by monitoring the disappearance of the intermediate by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions during the synthesis.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Purification of 3-Bromo-5-nitroisonicotinaldehyde and Related Compounds
Disclaimer: Specific experimental data on the purification of 3-Bromo-5-nitroisonicotinaldehyde is limited in publicly available literature. The following guide is based on established protocols for the closely related and structurally similar compound, 3-Bromo-5-nitrobenzaldehyde . The principles and troubleshooting advice provided are expected to be highly relevant for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 3-Bromo-5-nitrobenzaldehyde and similar aromatic nitroaldehydes.
| Problem / Observation | Potential Cause | Suggested Solution |
| Oily Residue Instead of Crystals During Recrystallization | Impurities are preventing crystal lattice formation. The solvent may be too nonpolar, or the cooling process is too rapid. | - Try adding a small amount of a more polar co-solvent. - Ensure the crude product is fully dissolved at high temperature. - Allow the solution to cool slowly to room temperature, then place it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low Yield After Recrystallization | The compound is partially soluble in the cold recrystallization solvent. Too much solvent was used. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution for a longer period in an ice bath to maximize precipitation. - Concentrate the filtrate and attempt a second recrystallization. |
| Persistent Colored Impurities | The impurity has similar polarity to the product, making it difficult to remove by recrystallization alone. | - Consider a column chromatography step. - Wash the crude solid with a solvent in which the impurity is soluble but the product is not. |
| Product Fails to Separate on TLC Plate (Streaking) | The compound may be too polar for the chosen solvent system, or the sample is overloaded. | - Add a more polar solvent (e.g., methanol, ethyl acetate) to the mobile phase. - Dilute the sample before spotting it on the TLC plate. |
| Multiple Spots on TLC After Purification | The purification was incomplete, or the compound is degrading on the silica gel. | - Repeat the purification step (recrystallization or column chromatography). - Consider using a different stationary phase for chromatography (e.g., alumina). - Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent degradation of sensitive compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 3-Bromo-5-nitrobenzaldehyde?
A1: Common impurities can include unreacted starting materials such as m-nitrobenzaldehyde, byproducts from over-bromination or side reactions, and residual acids from the synthesis.
Q2: What is the recommended solvent system for the recrystallization of 3-Bromo-5-nitrobenzaldehyde?
A2: A common and effective solvent system is a mixture of ethyl acetate and petroleum ether, typically in a 1:10 v/v ratio.[1][2]
Q3: How can I effectively remove residual solvent from my purified crystals?
A3: After filtration, wash the crystals with a small amount of cold solvent. Dry the crystals under a high vacuum, possibly with gentle heating if the compound's melting point allows.
Q4: My purified compound has a lower melting point than reported. What could be the issue?
A4: A depressed and broad melting point range is a classic indicator of impurities. Further purification is likely necessary. The reported melting point for 3-Bromo-5-nitrobenzaldehyde is in the range of 101-106 °C.[3]
Q5: Are there any specific safety precautions I should take when handling 3-Bromo-5-nitrobenzaldehyde?
A5: Yes, this compound is classified as an irritant and is harmful if swallowed.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.
Quantitative Data Summary
| Parameter | Value | Source |
| Typical Yield (Recrystallization) | 82% | [1][2] |
| Melting Point | 101-106 °C | [3] |
| Recrystallization Solvent Ratio (Ethyl Acetate:Petroleum Ether) | 1:10 (v/v) | [1][2] |
| Molecular Weight | 230.02 g/mol | [3] |
| Purity (Commercial) | >96.0% (GC) | [4] |
Experimental Protocols
Protocol 1: Recrystallization of 3-Bromo-5-nitrobenzaldehyde
Objective: To purify crude 3-Bromo-5-nitrobenzaldehyde by removing impurities through crystallization.
Materials:
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Crude 3-Bromo-5-nitrobenzaldehyde
-
Ethyl acetate
-
Petroleum ether
-
Erlenmeyer flask
-
Heating mantle or hot plate
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Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 3-Bromo-5-nitrobenzaldehyde in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add petroleum ether (in a 10:1 ratio to ethyl acetate) until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Dry the purified crystals under a vacuum.
Visualizations
Caption: Purification workflow for 3-Bromo-5-nitrobenzaldehyde.
Caption: Logic diagram for troubleshooting purification issues.
References
- 1. 3-BROMO-5-NITROBENZALDEHYDE | 355134-13-3 [amp.chemicalbook.com]
- 2. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Bromo-5-nitrobenzaldehyde 97 355134-13-3 [sigmaaldrich.com]
- 4. 3-Bromo-5-nitrobenzaldehyde 355134-13-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Synthesis of 3-Bromo-5-nitroisonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Bromo-5-nitroisonicotinaldehyde. Our aim is to help you identify and mitigate the formation of impurities, ensuring a high-purity final product.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may be encountered during the synthesis of this compound, focusing on a common synthetic route involving the oxidation of 3-Bromo-4-methyl-5-nitropyridine.
Q1: The final product is contaminated with the starting material, 3-Bromo-4-methyl-5-nitropyridine. How can I improve the conversion rate?
A1: Incomplete conversion is a common issue. Here are several factors to consider to drive the reaction to completion:
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Reaction Time with DMF-DMA: Ensure the reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is allowed to proceed for a sufficient duration. The formation of the enamine intermediate is crucial. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Temperature Control: The reaction with DMF-DMA is typically heated. Ensure the reaction temperature is maintained consistently at the recommended level (e.g., 90°C) to facilitate the reaction without causing degradation of the starting material or product.[1]
-
Purity of Starting Material: Impurities in the 3-Bromo-4-methyl-5-nitropyridine can interfere with the reaction. Ensure the starting material is of high purity before proceeding.
Q2: My final product contains a significant amount of 3-Bromo-5-nitroisonicotinic acid. How can I prevent this over-oxidation?
A2: The formation of the carboxylic acid is a result of over-oxidation of the aldehyde. To minimize this side product:
-
Control the Amount of Oxidant: Use a stoichiometric amount of the oxidizing agent, sodium periodate (NaIO4). An excess of the oxidant will promote the conversion of the aldehyde to the carboxylic acid.
-
Reaction Temperature: The oxidation step should be carried out at a controlled temperature. Exothermic reactions can lead to localized heating, which can accelerate over-oxidation.
-
Reaction Time: Do not prolong the reaction time unnecessarily. Once the starting material is consumed (as monitored by TLC or HPLC), proceed with the work-up to quench the reaction and isolate the product.
Q3: I am observing multiple spots on my TLC plate, suggesting the presence of several impurities. What are the likely side products and how can I characterize them?
A3: Besides the starting material and the over-oxidized product, other impurities can arise from the multi-step synthesis of the precursor, 3-Bromo-4-methyl-5-nitropyridine.
-
Potential Impurities:
-
Regioisomers: Bromination of 4-methyl-5-nitropyridine can potentially yield other bromo-isomers. Nitration of 3-bromo-4-methylpyridine could also lead to different nitro-isomers.
-
Di-brominated species: If harsh bromination conditions are used in the precursor synthesis, di-brominated pyridines may form.
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Unreacted Intermediates: Incomplete reactions in the precursor synthesis can lead to the carry-over of intermediates.
-
-
Characterization:
-
HPLC: High-Performance Liquid Chromatography is an excellent technique for separating and quantifying the desired product and impurities.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy can help in identifying the structure of the impurities based on chemical shifts and coupling constants.
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the impurities, aiding in their identification.
-
Q4: How can I effectively purify the final product to remove these impurities?
A4: A combination of purification techniques is often necessary to achieve high purity.
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Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired aldehyde from its impurities. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically employed.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to remove minor impurities.
Frequently Asked Questions (FAQs)
Q: What is a reliable synthetic route for this compound?
A: A common and effective route involves the synthesis of the precursor, 3-Bromo-4-methyl-5-nitropyridine, followed by its oxidation to the desired aldehyde. The precursor can be synthesized through a multi-step process starting from commercially available pyridines, involving bromination and nitration reactions. The final oxidation step can be achieved by reacting the methyl group with DMF-DMA to form an enamine, which is then oxidatively cleaved using an oxidizing agent like sodium periodate.[1]
Q: What are the critical parameters to control during the synthesis to minimize impurity formation?
A: Key parameters to control include:
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Stoichiometry of reagents: Particularly the brominating agent, nitrating agent, and the oxidant in the final step.
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Reaction temperature: Both for the precursor synthesis and the final oxidation.
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Reaction time: Monitoring the reaction to avoid prolonged reaction times that can lead to side products.
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Purity of starting materials and reagents: Using high-purity materials is crucial for a clean reaction.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several safety precautions are essential:
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Handling of Reagents: Bromine, nitric acid, and sulfuric acid are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: Nitration and oxidation reactions can be exothermic. It is important to control the rate of addition of reagents and have an effective cooling system in place.
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Quenching: Quenching of reactive reagents should be done carefully and under controlled conditions.
Data Presentation
Table 1: Summary of Potential Impurities and their Origin
| Impurity Name | Structure | Point of Origin |
| 3-Bromo-4-methyl-5-nitropyridine | C6H5BrN2O2 | Incomplete oxidation |
| 3-Bromo-5-nitroisonicotinic acid | C6H3BrN2O4 | Over-oxidation of the aldehyde |
| Regioisomeric Bromo-nitropyridines | C6H5BrN2O2 | Side reactions during bromination/nitration of the precursor |
| Di-brominated Pyridines | C6H4Br2N2O2 | Excessive bromination of the precursor |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes the final oxidation step from 3-Bromo-4-methyl-5-nitropyridine.
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Formation of the Enamine Intermediate:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-4-methyl-5-nitropyridine (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
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Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents) to the solution.
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Heat the reaction mixture to 90°C and stir for 3 hours.[1]
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Monitor the reaction progress by TLC until the starting material is consumed.
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Cool the mixture to room temperature.
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-
Oxidative Cleavage:
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Dilute the reaction mixture with Tetrahydrofuran (THF).
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In a separate flask, prepare a solution of sodium periodate (NaIO4) (3 equivalents) in water.
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Slowly add the sodium periodate solution to the reaction mixture while stirring.
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Stir the reaction at room temperature for 1-2 hours, monitoring the disappearance of the enamine intermediate by TLC.
-
-
Work-up and Purification:
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After the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
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Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of potential impurity formation during synthesis.
References
Technical Support Center: 3-Bromo-5-nitroisonicotinaldehyde
Disclaimer: The following information is provided as a general guideline for researchers, scientists, and drug development professionals. Specific stability and storage data for 3-Bromo-5-nitroisonicotinaldehyde is limited. Much of the guidance provided is based on data for the structurally similar compound, 3-Bromo-5-nitrobenzaldehyde, and general principles of chemical stability. It is strongly recommended to perform in-house stability studies to determine the optimal storage and handling conditions for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for this compound?
Q2: Is this compound sensitive to light or moisture?
A2: Aromatic aldehydes, especially those with electron-withdrawing groups like the nitro group, can be sensitive to light and moisture. To mitigate potential degradation, it is best practice to store the compound in a tightly sealed, opaque container, such as an amber vial, and in a desiccated environment.
Q3: What are the potential signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color (e.g., darkening from a pale yellow or off-white to a brownish hue) or a change in the physical state of the solid (e.g., clumping or appearance of an oily residue). Chemical degradation can be monitored by techniques such as HPLC, which may show the appearance of new impurity peaks, or by TLC, which may reveal additional spots.
Q4: In which solvents is this compound soluble and are solutions of this compound stable?
A4: Based on data for similar compounds, this compound is expected to be soluble in common organic solvents such as methanol, DMSO, and DMF. The stability of the compound in solution will be solvent-dependent and should be determined experimentally. It is recommended to prepare solutions fresh for use. If storage of solutions is necessary, they should be stored at low temperatures (e.g., -20°C) and protected from light. A small-scale pilot study to assess solution stability over the intended experimental timeframe is advised.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of your stock material. 2. Perform a purity check of the compound using a suitable analytical method (e.g., HPLC, NMR). 3. If degradation is suspected, use a fresh, unopened batch of the compound. 4. Prepare solutions fresh before each experiment. |
| Change in physical appearance of the solid | Exposure to light, moisture, or elevated temperatures. | 1. Discard the discolored or altered material. 2. Review your storage protocol to ensure the compound is protected from light and moisture. 3. Store in a desiccator at the recommended temperature. |
| Appearance of new peaks in HPLC analysis | Chemical decomposition. | 1. Identify the potential degradation products if possible (e.g., by LC-MS). 2. The aldehyde functional group may be susceptible to oxidation to the corresponding carboxylic acid. 3. Consider purging solutions with an inert gas to remove oxygen. |
Data Presentation
Table 1: Recommended Storage Conditions (Based on Analog Data)
| Condition | Temperature | Atmosphere | Light Protection | Moisture Protection |
| Long-Term | 2-8°C | Inert (Argon/Nitrogen) | Opaque Container | Desiccated |
| Short-Term | Room Temperature | N/A | Opaque Container | Desiccated |
Table 2: Physical Properties (for Identification)
| Property | Value |
| Molecular Formula | C₆H₃BrN₂O₃ |
| Molecular Weight | 230.00 g/mol |
| Appearance | Expected to be a solid (e.g., powder or crystals) |
Experimental Protocols
Protocol 1: Accelerated Stability Study of Solid this compound
-
Objective: To assess the stability of the solid compound under stressed temperature and humidity conditions.
-
Materials:
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This compound (minimum 3 lots if available)
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Climate-controlled stability chambers
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Amber glass vials with screw caps
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Analytical balance
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
-
Method:
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Weigh 10 mg of the compound into each of several labeled amber glass vials.
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Place the vials in stability chambers set to the following conditions:
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40°C / 75% Relative Humidity (RH)
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25°C / 60% RH
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5°C (control)
-
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each chamber.
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Visually inspect the sample for any changes in appearance.
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Prepare a solution of known concentration (e.g., 1 mg/mL in methanol).
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Analyze the solution by a validated HPLC method to determine the purity and identify any degradation products.
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Compare the results to the initial time point (T=0) to assess the extent of degradation.
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Protocol 2: Photostability Study of this compound in Solution
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Objective: To evaluate the stability of the compound in solution upon exposure to light.
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Materials:
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This compound
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HPLC-grade methanol (or other relevant solvent)
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Clear and amber volumetric flasks
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Photostability chamber with a calibrated light source (e.g., Xenon lamp)
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HPLC system
-
-
Method:
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Prepare a stock solution of the compound in methanol (e.g., 0.1 mg/mL).
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Transfer aliquots of the stock solution into both clear and amber flasks. The amber flask will serve as the dark control.
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Place both flasks in the photostability chamber.
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Expose the samples to a controlled light source for a defined period (e.g., according to ICH Q1B guidelines).
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At selected time intervals, take a sample from each flask.
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Analyze the samples by HPLC to quantify the remaining parent compound and detect any phot-degradation products.
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Compare the chromatograms of the exposed sample to the dark control to determine the extent of photodegradation.
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Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Hypothetical degradation pathways for this compound.
Troubleshooting guide for reactions involving 3-Bromo-5-nitroisonicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-5-nitroisonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: this compound possesses several reactive sites. The aldehyde group is susceptible to nucleophilic attack and can undergo reactions like reductive amination, Wittig reactions, and condensations. The pyridine ring is electron-deficient due to the nitrogen atom and the strongly electron-withdrawing nitro group, making it prone to nucleophilic aromatic substitution (SNAE), particularly at the bromine-substituted position. The bromo substituent is a good leaving group in such reactions and can also participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.
Q2: How does the nitro group influence the reactivity of the molecule?
A2: The nitro group is a powerful electron-withdrawing group. It significantly deactivates the pyridine ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution.[1] This is because it can stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process.[1] This effect makes the displacement of the bromine atom by nucleophiles more facile.
Q3: What are the typical storage conditions for this compound?
A3: this compound should be stored in a cool, dry place, away from light and moisture. Inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent potential degradation of the aldehyde functionality.
Troubleshooting Guides for Common Reactions
Nucleophilic Aromatic Substitution (SNAE)
Problem: Low or no conversion of the starting material.
| Potential Cause | Troubleshooting Step |
| Insufficiently activated ring | While the nitro group is activating, some nucleophiles may require more forcing conditions. Consider increasing the reaction temperature or using a stronger base. |
| Poor nucleophile | Ensure the nucleophile is sufficiently reactive. If using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base can increase its nucleophilicity. |
| Solvent effects | Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAE reactions as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophile's reactivity. |
| Decomposition of starting material | The aldehyde group can be sensitive to strongly basic or high-temperature conditions. Monitor the reaction for the appearance of side products and consider milder reaction conditions if necessary. |
Problem: Formation of multiple products.
| Potential Cause | Troubleshooting Step |
| Side reactions of the aldehyde | Protect the aldehyde group as an acetal before performing the nucleophilic substitution. The acetal can be deprotected under acidic conditions after the substitution is complete. |
| Reaction at other positions | While substitution at the bromine position is electronically favored, strong nucleophiles under harsh conditions might react at other positions. Re-evaluate the reaction conditions, perhaps using a lower temperature or a less reactive nucleophile/base combination. |
Suzuki Cross-Coupling
Problem: Low yield of the coupled product.
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation | The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[2] Consider using ligands that are less sensitive to substrate inhibition, such as bulky biarylphosphine ligands (e.g., XPhos, SPhos).[3] |
| Poor solubility of reactants | Ensure all reactants are soluble in the chosen solvent system. A mixture of a non-polar solvent (like toluene or dioxane) and a polar solvent (like water or ethanol) with a suitable base is often effective. |
| Decomposition of the boronic acid/ester | Boronic acids can be unstable, especially at elevated temperatures. Use freshly opened or purified boronic acids. Alternatively, consider using more stable boronate esters (e.g., pinacol esters). |
| Inefficient base | The choice of base is crucial. Common bases include Na2CO3, K2CO3, Cs2CO3, and K3PO4. The optimal base depends on the specific substrates and solvent system. An empirical screen of different bases may be necessary. |
Problem: Homocoupling of the boronic acid.
| Potential Cause | Troubleshooting Step |
| Reaction conditions favoring homocoupling | This can be promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen). |
| Catalyst system | Some palladium catalysts and ligands are more prone to promoting homocoupling. Experiment with different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and ligands. |
Experimental Protocols
Detailed Protocol for a Representative Nucleophilic Aromatic Substitution
Reaction: Synthesis of 3-(phenylamino)-5-nitroisonicotinaldehyde
Materials:
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This compound
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Aniline
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Potassium carbonate (K2CO3)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).
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Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the starting aldehyde.
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Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
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Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(phenylamino)-5-nitroisonicotinaldehyde.
Visualizations
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A flowchart for troubleshooting low yields in Suzuki coupling reactions.
Logical Relationship of Substituent Effects
Caption: Substituent effects on the reactivity of this compound.
References
Technical Support Center: Synthesis of 3-Bromo-5-nitroisonicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-nitroisonicotinaldehyde.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, with a focus on the two-step conversion from 3-Bromo-4-methyl-5-nitropyridine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low or no conversion of 3-Bromo-4-methyl-5-nitropyridine to the enamine intermediate | 1. Poor quality of DMF-DMA: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) can degrade over time. 2. Insufficient reaction temperature or time: The reaction may require higher temperatures or longer duration for completion. 3. Presence of moisture: DMF-DMA is sensitive to water, which can hydrolyze it and prevent the reaction. | 1. Use freshly opened or distilled DMF-DMA. Check the purity by NMR if possible. 2. Ensure the reaction mixture reaches and is maintained at 90°C. Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.[1] 3. Use anhydrous DMF as the solvent and ensure all glassware is thoroughly dried. |
| Step 2: Low yield of this compound after oxidation | 1. Ineffective oxidant: The sodium periodate (NaIO4) may be old or of poor quality. 2. Incorrect stoichiometry of the oxidant: An insufficient amount of NaIO4 will lead to incomplete oxidation. 3. Decomposition of the aldehyde product: Aromatic aldehydes can be sensitive to reaction conditions. | 1. Use a fresh batch of sodium periodate. 2. Ensure that the correct molar equivalent of NaIO4 is used as specified in the protocol.[1] 3. Work up the reaction mixture promptly after completion and avoid prolonged exposure to harsh conditions. |
| Difficulty in purifying the final product | 1. Presence of unreacted starting material or intermediates: Incomplete reactions will lead to a mixture of compounds. 2. Formation of side products: Undesired reactions may occur, leading to impurities that are difficult to separate. 3. Product is a gum or oil instead of a solid: This can make isolation and purification challenging. | 1. Monitor the reaction to completion using TLC or LC-MS to minimize the presence of starting materials in the crude product. 2. Optimize reaction conditions (temperature, reaction time) to minimize side product formation. 3. Attempt purification by column chromatography using a suitable solvent system. If the product is still a gum, consider converting it to a solid derivative (e.g., a hydrazone) for purification, followed by deprotection. Another technique is to dissolve the gummy product in a minimal amount of a polar solvent and induce precipitation with a non-polar solvent. |
| Scaling up the reaction leads to decreased yield | 1. Inefficient heat transfer: Larger reaction volumes can lead to uneven heating. 2. Mixing issues: Inadequate stirring can result in localized concentration gradients and side reactions. 3. Exothermic reactions: The addition of reagents on a large scale may lead to an uncontrolled increase in temperature. | 1. Use a reactor with efficient heating and temperature control. 2. Employ mechanical stirring to ensure proper mixing of the reactants. 3. Add reagents portion-wise or via a dropping funnel to control any exotherms. |
Frequently Asked Questions (FAQs)
Q1: What is the role of DMF-DMA in the first step of the synthesis?
A1: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as a one-carbon synthon. It reacts with the active methyl group of 3-Bromo-4-methyl-5-nitropyridine to form an enamine intermediate. This reaction is a key step in building the aldehyde functional group.
Q2: Why is sodium periodate used as the oxidizing agent in the second step?
A2: Sodium periodate is a relatively mild oxidizing agent that can cleave the carbon-carbon double bond of the enamine intermediate to form the desired aldehyde without over-oxidizing it to a carboxylic acid.
Q3: Can other oxidizing agents be used for the conversion of the enamine to the aldehyde?
A3: While other oxidizing agents could potentially be used, sodium periodate is specified in the known protocol.[1] Alternative oxidants might lead to different outcomes, such as over-oxidation or the formation of byproducts. Any new oxidant would require careful optimization of the reaction conditions.
Q4: How can I monitor the progress of the reactions?
A4: The progress of both steps of the synthesis can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine when the starting material has been consumed and the product has been formed.
Q5: What are the key safety precautions to take during this synthesis?
A5: It is important to handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. DMF-DMA is moisture-sensitive and flammable. Sodium periodate is a strong oxidizing agent and should be handled with care.
Data Presentation
Table 1: Summary of a Reported Synthesis of 3-Bromo-4-methyl-5-nitropyridine
| Parameter | Value |
| Starting Material | 3-bromo-4-chloro-5-nitropyridine |
| Reagents | Diethyl oxalate, Sodium hydride, Hydrochloric acid |
| Solvent | DMF, DCM |
| Yield | 73.4% |
| Purification | Column Chromatography (CombiFlash) |
| Eluent | 5-15% Ethyl acetate in Hexane |
| Reference | Guidechem |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-4-methyl-5-nitropyridine
This protocol describes the synthesis of the starting material required for the preparation of this compound.
Step 1: Formation of the Diethyl Malonate Adduct
-
In a round-bottom flask under an inert atmosphere, suspend sodium hydride (60% in mineral oil, 2.02 g, 50.5 mmol) in anhydrous DMF (30 mL) and cool the mixture in an ice bath.
-
Slowly add diethyl oxalate (7.71 mL, 50.5 mmol) to the suspension.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 3-bromo-4-chloro-5-nitropyridine (6 g, 25.3 mmol) in anhydrous DMF (20 mL).
-
Stir the reaction mixture at 0°C for 20 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully pouring the mixture into water (1000 mL).
-
Extract the aqueous mixture with dichloromethane (DCM).
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to obtain a brown oil. This crude product is used directly in the next step.
Step 2: Decarboxylation to 3-Bromo-4-methyl-5-nitropyridine
-
To the crude product from the previous step (assuming ~13.29 mmol), add 4M hydrochloric acid (50 mL, 200 mmol).
-
Stir the mixture at room temperature for 20 hours.
-
Cool the mixture in an ice bath and adjust the pH to 10 with a 10M aqueous solution of sodium hydroxide.
-
Extract the mixture with DCM.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., CombiFlash) using a gradient of 5-15% ethyl acetate in hexane to afford 3-Bromo-4-methyl-5-nitropyridine as a yellow solid (yield reported as 2.1 g, 73.4%).[1]
Protocol 2: Synthesis of this compound
This protocol details the two-step conversion of 3-Bromo-4-methyl-5-nitropyridine to the target aldehyde.
Step 1: Formation of the Enamine Intermediate
-
Dissolve 3-Bromo-4-methyl-5-nitropyridine (2.1 g, 9.68 mmol) in anhydrous DMF (10 mL).
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.59 mL, 19.35 mmol).
-
Heat the mixture at 90°C and stir for 3 hours.
-
Cool the mixture to room temperature.
Step 2: Oxidative Cleavage to the Aldehyde
-
Dilute the cooled reaction mixture with THF (25 mL).
-
In a separate flask, prepare a solution of sodium periodate (NaIO4) (6.13 g, 28.7 mmol) in water (25 mL).
-
Add the sodium periodate solution to the THF mixture.
-
Stir the resulting mixture vigorously. The reaction progress should be monitored by TLC or LC-MS until the enamine intermediate is consumed.
-
Upon completion, perform a suitable work-up, which would typically involve extraction with an organic solvent, washing the organic layer with water and brine, drying over an anhydrous salt (e.g., Na2SO4 or MgSO4), and removal of the solvent under reduced pressure.
-
The crude product should be purified by a suitable method, such as column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Managing the reactivity of 3-Bromo-5-nitroisonicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the reactivity of 3-Bromo-5-nitroisonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted pyridine derivative.[1][2] Its structural features, including an aldehyde group, a nitro group, and a bromine atom on a pyridine ring, make it a versatile reagent in organic synthesis. While specific applications for this exact molecule are not widely documented, analogous compounds like 3-Bromo-5-nitrobenzaldehyde are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and fluorescent probes.[3] The functional groups allow for a variety of chemical transformations, such as cross-coupling reactions and nucleophilic substitutions.[3]
Q2: What are the main safety precautions to consider when handling this compound?
While specific toxicity data for this compound is limited, the safety profile can be inferred from similar nitroaromatic and brominated compounds. It should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[4][5] Work should be conducted in a well-ventilated fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[5][6] Nitroaromatic compounds, in general, can be toxic and mutagenic.[7]
Q3: How should this compound be properly stored?
Based on the storage recommendations for the analogous 3-Bromo-5-nitrobenzaldehyde, this compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.[8] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is also recommended for long-term stability.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Low or No Reaction Yield
| Potential Cause | Troubleshooting Step |
| Impure Starting Material | Verify the purity of this compound and other reactants using techniques like NMR or melting point analysis. |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. For reactions involving the aldehyde, ensure anhydrous conditions if using moisture-sensitive reagents. |
| Decomposition of the Aldehyde | The presence of strong electron-withdrawing groups can make the aldehyde susceptible to oxidation or other side reactions. Monitor the reaction progress closely using TLC or LC-MS to check for the formation of byproducts. |
| Poor Reagent Activity | If using organometallic or other sensitive reagents, ensure they are fresh and have been handled under appropriate inert conditions. |
Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Side Reactions of the Nitro Group | The nitro group can be reduced under certain conditions. Avoid using strong reducing agents unless a reduction is intended. |
| Side Reactions of the Aldehyde Group | The aldehyde can undergo self-condensation (aldol reaction) under basic conditions. Consider the pKa of your reaction medium. Over-oxidation to a carboxylic acid is also possible. |
| Nucleophilic Aromatic Substitution | The bromine atom can be displaced by strong nucleophiles, especially given the activating effect of the nitro group and the ring nitrogen. |
| Reaction at Multiple Sites | The presence of multiple reactive sites can lead to a mixture of products. Consider using protecting groups to block unwanted reactivity at certain positions. |
Difficult Product Purification
| Potential Cause | Troubleshooting Step |
| Product is highly polar | The nitro group and pyridine nitrogen can increase the polarity of the product, making extraction from aqueous media difficult and leading to tailing on silica gel chromatography. Use a more polar eluent system or consider reverse-phase chromatography. |
| Product is unstable on silica gel | Some compounds can decompose on acidic silica gel. Consider using neutral or basic alumina for chromatography, or purify by recrystallization. |
| Byproducts have similar polarity to the product | Optimize the mobile phase for column chromatography to achieve better separation. If separation is still difficult, consider derivatizing the product to alter its polarity for easier purification, followed by deprotection. |
Physicochemical and Safety Data
The following tables summarize key quantitative data for this compound and its close analog, 3-bromo-5-nitrobenzaldehyde.
Table 1: Physicochemical Properties
| Property | This compound | 3-Bromo-5-nitrobenzaldehyde |
| Molecular Formula | C6H3BrN2O3[1][2] | C7H4BrNO3[9] |
| Molecular Weight | 230.93 g/mol (approx.) | 230.02 g/mol [9] |
| Melting Point | Not available | 101-106 °C[9] |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Soluble in Methanol |
| Appearance | Not available | Pale brown powder[9] |
Table 2: Safety Information (based on 3-Bromo-5-nitrobenzaldehyde)
| Hazard Statement | Code |
| Harmful if swallowed | H302[9] |
| Causes skin irritation | H315[9] |
| May cause an allergic skin reaction | H317[9] |
| Causes serious eye irritation | H319[9] |
| May cause respiratory irritation | H335[9] |
Experimental Protocols
Synthesis of 3-Bromo-5-nitrobenzaldehyde (Analogous Protocol)
This protocol describes the synthesis of a closely related compound and may serve as a starting point for the synthesis of this compound, with appropriate modifications.
Materials:
-
m-Nitrobenzaldehyde (1.0 g, 6.6 mmol)
-
Concentrated sulfuric acid (4.0 mL)
-
N-bromosuccinimide (NBS) (1.4 g, 7.9 mmol)
-
Ice water
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve m-nitrobenzaldehyde in concentrated sulfuric acid at room temperature.[4][10]
-
Cool the mixture to room temperature and slowly pour it into ice water.[4][10]
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and petroleum ether (1:10 v/v) to obtain 3-bromo-5-nitrobenzaldehyde as white crystals.[4][10]
Visualizations
References
- 1. PubChemLite - this compound (C6H3BrN2O3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C6H3BrN2O3 | CID 130966460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-nitrobenzaldehyde [myskinrecipes.com]
- 4. 3-BROMO-5-NITROBENZALDEHYDE | 355134-13-3 [amp.chemicalbook.com]
- 5. 3-BROMO-2-HYDROXY-5-NITROBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Pyrinuron | 53558-25-1 | >98% [smolecule.com]
- 9. 3-溴-5-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 3-Bromo-5-nitroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the structural elucidation and purity assessment of 3-Bromo-5-nitroisonicotinaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from the closely related analogue, 3-Bromo-5-nitrobenzaldehyde, and presents standard analytical techniques employed for the characterization of substituted aromatic aldehydes.
Overview of Analytical Techniques
The characterization of this compound relies on a suite of spectroscopic and chromatographic techniques to confirm its identity, structure, and purity. These methods provide complementary information, and a combination of these techniques is essential for unambiguous characterization. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Comparative Data Summary
The following table summarizes the expected and available analytical data for this compound, with comparative data from 3-Bromo-5-nitrobenzaldehyde.
| Analytical Technique | This compound (Expected/Predicted) | 3-Bromo-5-nitrobenzaldehyde (Experimental Data) | Information Provided |
| ¹H NMR | Specific chemical shifts for aromatic and aldehyde protons are expected. | δ 10.09 (s, 1H), 8.79-8.55 (m, 2H), 8.51 (s, 1H) in DMSO-d6.[1][2] | Provides information on the chemical environment of hydrogen atoms, confirming the presence of aldehyde and aromatic protons. |
| ¹³C NMR | Distinct signals for each carbon atom, including the carbonyl carbon of the aldehyde. | Not available in the search results. | Determines the number and type of carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Predicted [M+H]⁺ m/z: 230.93998.[3] | Molecular Weight: 230.02 g/mol . | Confirms the molecular weight and elemental composition of the molecule. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (aldehyde), N-O (nitro group), and C-Br stretches. | Not available in the search results. | Identifies the presence of key functional groups. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under specific chromatographic conditions would indicate high purity. | Purity of >96.0% (GC) has been reported for some commercial samples. | Assesses the purity of the compound and can be used for quantification. |
| Melting Point | Not available. | 101-106 °C. | A physical property that can indicate the purity of a solid compound. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure by analyzing the magnetic properties of atomic nuclei.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
ESI-MS Acquisition:
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas: Nitrogen, at a temperature of 250-350 °C.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound.
-
Sample Preparation: Prepare a stock solution of the sample (e.g., 1 mg/mL) in the mobile phase and dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A, and ramp to 5% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process.
Caption: General workflow for the synthesis and analytical characterization.
Caption: Relationship between the compound and analytical techniques.
References
Navigating the Structural Nuances: A Comparative NMR Analysis of 3-Bromo-5-nitroisonicotinaldehyde and Its Analogs
For researchers, scientists, and drug development professionals, understanding the precise structural features of a molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose, providing detailed insights into the chemical environment of atoms within a molecule. This guide offers a comparative analysis of the ¹H and ¹³C NMR characteristics of 3-Bromo-5-nitroisonicotinaldehyde and its structural analogs, providing a framework for interpreting the spectra of these and similar compounds.
Comparative NMR Data Analysis
The electronic environment of the protons and carbon atoms in the aromatic ring is significantly influenced by the nature and position of substituents. In the case of this compound, the aldehyde (-CHO), bromo (-Br), and nitro (-NO₂) groups, along with the nitrogen atom in the pyridine ring, all contribute to the chemical shifts observed in the ¹H and ¹³C NMR spectra.
Below is a comparison of the reported ¹H NMR data for 3-Bromo-5-nitrobenzaldehyde and typical chemical shift ranges for protons in similar chemical environments.
| Compound Name | Solvent | Aldehyde Proton (s) | Aromatic Protons (m) | Aromatic Proton (s) |
| 3-Bromo-5-nitrobenzaldehyde[1] | DMSO-d₆ | 10.09 ppm | 8.79-8.55 ppm (2H) | 8.51 ppm (1H) |
Table 1: ¹H NMR Data for 3-Bromo-5-nitrobenzaldehyde.
The aldehyde proton of 3-Bromo-5-nitrobenzaldehyde appears as a singlet at a downfield chemical shift of 10.09 ppm, which is characteristic for aromatic aldehydes.[1] The aromatic protons are observed in the range of 8.51-8.79 ppm, with the multiplet integrating to two protons and the singlet to one proton.[1] The downfield shift of these aromatic protons is attributed to the strong electron-withdrawing effects of the nitro and aldehyde groups.
For this compound, we can predict a similar ¹H NMR spectrum. The aldehyde proton would likely appear in the 9-10 ppm region. The two protons on the pyridine ring are expected to be in the downfield region, influenced by the electronegativity of the ring nitrogen and the electron-withdrawing substituents. The exact chemical shifts and coupling patterns would be dependent on the specific electronic environment created by the pyridine nitrogen in relation to the other substituents.
A comparison with other substituted benzaldehydes further illustrates the effect of substituents on chemical shifts. For instance, in 3-nitrobenzaldehyde, the aldehyde proton is observed at 10.14 ppm in CDCl₃.
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of aromatic aldehydes.
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
For quantitative measurements, a known amount of an internal standard may be added.
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.
-
Typical spectral parameters include a spectral width of 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
-
A spectral width of 200-250 ppm is generally sufficient for most organic molecules.
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integration of the ¹H NMR signals provides the relative ratio of protons in different chemical environments.
Logical Relationships in NMR Analysis
The interpretation of NMR spectra involves a logical process of correlating the observed signals with the molecular structure. The following diagram illustrates the key relationships considered in the NMR analysis of a substituted aromatic aldehyde like this compound.
Diagram illustrating the workflow of NMR data interpretation.
This guide provides a foundational understanding of the NMR analysis of this compound and its analogs. While the absence of direct experimental data for the target compound presents a challenge, the comparative approach outlined here, utilizing data from structurally similar molecules, offers a valuable predictive tool for researchers in the field. The provided experimental protocols and logical framework for spectral interpretation will further aid in the structural elucidation of novel compounds in drug discovery and development.
References
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Analysis of 3-Bromo-5-nitroisonicotinaldehyde Reaction Products
For researchers and drug development professionals working with the versatile synthetic intermediate, 3-Bromo-5-nitroisonicotinaldehyde, understanding the composition of its reaction products is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose. This guide provides a comparative overview of mass spectrometric approaches for the analysis of common reaction products derived from this aldehyde, supported by established fragmentation patterns and experimental considerations.
The unique trifunctional nature of this compound, featuring an aldehyde, a bromo substituent, and a nitro group, allows for a diverse range of chemical transformations. These include, but are not limited to, Suzuki couplings at the bromide position, nucleophilic aromatic substitutions, and redox manipulations of the nitro and aldehyde functionalities. Each of these reactions yields products with distinct mass spectrometric signatures.
Comparative Analysis of Potential Reaction Products
The following table summarizes the expected mass-to-charge ratios (m/z) for the molecular ions ([M]+• or [M+H]+) of potential products from typical reactions of this compound. This data is crucial for initial product identification from a total ion chromatogram.
| Reaction Type | Reactant/Reagent | Potential Product Structure | Molecular Formula | Exact Mass (Da) | Expected m/z [M+H]+ |
| Starting Material | - | This compound | C6H3BrN2O3 | 229.9327 | 230.9399 |
| Suzuki Coupling | Phenylboronic acid | 5-Nitro-3-phenylisonicotinaldehyde | C12H8N2O3 | 228.0535 | 229.0608 |
| Nucleophilic Substitution | Aniline | 3-(Phenylamino)-5-nitroisonicotinaldehyde | C12H9N3O3 | 243.0644 | 244.0717 |
| Reduction (Nitro Group) | SnCl2/HCl | 3-Amino-5-bromoisonicotinaldehyde | C6H5BrN2O | 199.9585 | 200.9658 |
| Oxidation (Aldehyde) | KMnO4 | 3-Bromo-5-nitroisonicotinic acid | C6H3BrN2O4 | 245.9276 | 246.9349 |
Experimental Protocols for Mass Spectrometry Analysis
A generalized workflow for the analysis of this compound reaction products is presented below. Specific parameters may require optimization based on the analyte and instrumentation.
Sample Preparation
-
Reaction Quenching and Extraction: Quench the reaction mixture with an appropriate aqueous solution. Extract the organic products using a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Sample Dilution: Dissolve the crude product in a solvent compatible with the chosen ionization technique (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary to the low µg/mL or ng/mL range for analysis.
Mass Spectrometry Conditions
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements and elemental composition determination.
-
Ionization Source: Electrospray ionization (ESI) is a versatile technique suitable for many of the polar reaction products. Atmospheric pressure chemical ionization (APCI) may be an alternative for less polar compounds.
-
Ionization Mode: Both positive and negative ion modes should be explored. Protonated molecules ([M+H]+) are commonly observed in positive mode, while deprotonated molecules ([M-H]-) may be seen in negative mode, particularly for acidic products.
-
Mass Range: Scan a mass range appropriate for the expected products, typically from m/z 50 to 500.
-
Collision Energy (for MS/MS): For fragmentation studies, a collision energy ramp (e.g., 10-40 eV) can be applied to obtain detailed structural information.
Fragmentation Pathways and Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the structure of reaction products. The fragmentation patterns are indicative of the functional groups present.
-
Aromatic Nitro Compounds: A characteristic loss of NO2 (46 Da) is often observed.
-
Halogenated Compounds: The isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) provides a clear signature for bromine-containing fragments.
-
Aldehydes: A loss of CO (28 Da) from the molecular ion is a common fragmentation pathway.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the mass spectrometry analysis of the reaction products.
Caption: Experimental workflow for the mass spectrometry analysis of reaction products.
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive product characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the connectivity of atoms. ¹H and ¹³C NMR are essential for unambiguous structure determination.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and purification of reaction products. When coupled with a UV detector, it can also provide quantitative information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives of the reaction products. Derivatization may be necessary to improve volatility.[1]
By combining the predictive power of mass spectrometry with the detailed insights from these complementary techniques, researchers can confidently identify and characterize the products of reactions involving this compound, accelerating the pace of drug discovery and development.
References
Navigating Purity Assessment: A Comparative Guide to HPLC Methods for 3-Bromo-5-nitroisonicotinaldehyde
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective drug development. This guide provides a comparative analysis of potential High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3-Bromo-5-nitroisonicotinaldehyde, a key building block in various synthetic pathways. In the absence of a standardized, published method for this specific analyte, this comparison is built upon established methods for structurally similar aromatic aldehydes and nitroaromatic compounds.
This guide also explores Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful orthogonal technique for purity determination, offering a comprehensive overview for analytical scientists.
Comparison of Proposed HPLC Methods
Three potential reversed-phase HPLC (RP-HPLC) methods are proposed for the purity analysis of this compound. These methods are based on common practices for the separation of aromatic and nitro-containing compounds. The presented data is illustrative, based on typical performance for similar analytes, and should be adapted and validated for specific laboratory conditions.
Table 1: Comparison of Proposed RP-HPLC Method Parameters
| Parameter | Method A: Rapid Screening | Method B: High Resolution | Method C: Alternative Selectivity |
| Stationary Phase | C18, 2.7 µm, 4.6 x 50 mm | C18, 1.8 µm, 2.1 x 100 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 20-80% B in 5 min | 30-90% B in 15 min | 40-95% B in 12 min |
| Flow Rate | 1.5 mL/min | 0.4 mL/min | 1.0 mL/min |
| Column Temp. | 40 °C | 45 °C | 35 °C |
| Detection | UV at 254 nm | UV at 265 nm | UV at 260 nm |
| Injection Volume | 2 µL | 1 µL | 5 µL |
Table 2: Hypothetical Performance Data for Proposed HPLC Methods
| Parameter | Method A: Rapid Screening | Method B: High Resolution | Method C: Alternative Selectivity |
| Hypothetical Retention Time | 2.8 min | 8.5 min | 7.2 min |
| Hypothetical Resolution (Rs) | 1.8 (vs. key impurity) | > 2.5 (vs. all impurities) | 2.1 (vs. key impurity) |
| Hypothetical Tailing Factor | 1.3 | 1.1 | 1.2 |
| Estimated Purity (%) | 99.1% | 99.5% | 99.3% |
| Run Time | 7 min | 20 min | 15 min |
| Pros | Fast analysis time | Best separation of impurities | Different selectivity for complex samples |
| Cons | Lower resolution | Longer run time, higher pressure | Potentially lower efficiency than sub-2µm |
Experimental Protocols
Sample Preparation (for all HPLC methods):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Method A: Rapid Screening Protocol:
-
Column: C18, 2.7 µm, 4.6 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 20% B, ramp to 80% B over 5 minutes. Hold at 80% B for 1 minute. Return to 20% B and equilibrate for 1 minute.
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
Method B: High Resolution Protocol:
-
Column: C18, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes. Hold at 90% B for 2 minutes. Return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45 °C
-
Detection: UV at 265 nm
-
Injection Volume: 1 µL
Method C: Alternative Selectivity Protocol:
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: Methanol
-
Gradient: Start at 40% B, ramp to 95% B over 12 minutes. Hold at 95% B for 1 minute. Return to 40% B and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 260 nm
-
Injection Volume: 5 µL
Alternative Analytical Technique: Quantitative NMR (qNMR)
For an orthogonal confirmation of purity, Quantitative NMR (qNMR) is a highly accurate and direct method that does not rely on chromatographic separation.[1][2] It allows for the determination of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[3][4]
Table 3: Comparison of HPLC and qNMR for Purity Assessment
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity |
| Quantitation | Relative peak area percentage (assuming equal response factors) or external/internal standard calibration | Direct comparison to an internal standard of known purity |
| Primary Measurement | UV absorbance | Molar ratio |
| Strengths | Excellent for separating impurities, high sensitivity | High precision and accuracy, no need for reference standard of the analyte, provides structural information |
| Weaknesses | Requires reference standards for impurity identification, response factors can vary | Lower sensitivity than HPLC, requires a soluble and stable internal standard that doesn't overlap with the analyte signals |
| Typical Application | Routine quality control, stability testing, impurity profiling | Purity certification of reference standards, orthogonal method for purity confirmation |
Visualizing the Workflow
To illustrate the logical flow of selecting and implementing a purity assessment method, the following diagrams are provided.
Caption: Logical workflow for HPLC method selection and development.
Caption: General experimental workflow for purity assessment.
Conclusion
The purity assessment of this compound can be effectively approached using reversed-phase HPLC. While no standard method currently exists, the proposed methods in this guide, based on the analysis of similar compounds, offer excellent starting points for method development and validation. Method B, with its high-resolution capabilities, is recommended for comprehensive impurity profiling, while Method A provides a rapid option for routine screening. For ultimate confidence in purity assessment, the use of an orthogonal method like qNMR is strongly advised to provide an independent and highly accurate determination. The successful implementation of these analytical strategies will ensure the quality and consistency of this important chemical intermediate in the drug development pipeline.
References
Navigating the Structural Landscape of Bromo-Nitro Aromatic Aldehydes: A Crystallographic Comparison
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures at the atomic level. This guide provides a comparative overview of the crystallographic data for bromo-nitro substituted aromatic aldehydes, offering insights into their solid-state conformations. Notably, a comprehensive search of publicly available structural databases yielded no specific crystallographic data for 3-Bromo-5-nitroisonicotinaldehyde. Therefore, this guide presents a comparative analysis of two structurally related alternatives: 5-Bromo-2-nitrobenzaldehyde and 4-Bromo-3-nitrobenzoic acid, to illustrate the type of data and analysis relevant to this class of compounds.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for two alternative bromo-nitro substituted aromatic compounds. This data is essential for understanding the packing of these molecules in the crystalline state and for computational modeling studies.
| Parameter | 5-Bromo-2-nitrobenzaldehyde | 4-Bromo-3-nitrobenzoic acid |
| CCDC/COD Number | 267843[1] | 7228111[2] |
| Chemical Formula | C₇H₄BrNO₃ | C₇H₄BrNO₄ |
| Crystal System | Not specified in search results | Monoclinic[2] |
| Space Group | Not specified in search results | P 1 2₁/n 1[2] |
| Unit Cell Dimensions | ||
| a (Å) | Data not available in search results | 7.4417[2] |
| b (Å) | Data not available in search results | 5.7471[2] |
| c (Å) | Data not available in search results | 18.9993[2] |
| α (°) | Data not available in search results | 90[2] |
| β (°) | Data not available in search results | 101.045[2] |
| γ (°) | Data not available in search results | 90[2] |
| Volume (ų) | Data not available in search results | Not specified in search results |
| Z | Data not available in search results | 4[2] |
| R-factor | Data not available in search results | 0.0183[2] |
Experimental Protocols
The determination of a crystal structure by X-ray diffraction involves a series of meticulous steps. Below is a generalized protocol for the single-crystal X-ray analysis of small organic molecules like the ones compared above.
Crystal Growth and Selection
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For small organic molecules, suitable crystals are often obtained by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The chosen solvent system is critical and often requires empirical screening. Once crystals are formed, a suitable specimen, typically 0.1-0.3 mm in all dimensions and free of visible defects, is selected under a microscope.
Crystal Mounting and Data Collection
The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures (typically around 100 K). The mounted crystal is then placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
Data Processing and Structure Solution
The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors. The resulting data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. For small molecules, this is typically achieved using direct methods.
Structure Refinement
The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process involves adjusting atomic positions, thermal parameters, and other model parameters until the best possible fit is achieved. The quality of the final structure is assessed using metrics such as the R-factor.
Visualizing the Workflow
To better illustrate the process of single-crystal X-ray crystallography, the following diagram outlines the key stages from sample preparation to final structure validation.
Caption: Experimental workflow for single-crystal X-ray crystallography.
References
In-Silico Prediction of 3-Bromo-5-nitroisonicotinaldehyde Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 3-Bromo-5-nitroisonicotinaldehyde against alternative substituted nitroaromatic aldehydes. Leveraging in-silico methods, we explore the electronic factors governing their reactivity, offering insights for applications in medicinal chemistry and materials science. This document summarizes key reactivity descriptors in a comparative table, details relevant experimental and computational protocols, and visualizes pertinent workflows and biological pathways.
Comparative Analysis of Reactivity
The reactivity of aromatic aldehydes is significantly influenced by the nature and position of substituents on the aromatic ring. In this compound, the presence of a bromine atom and a nitro group, both being electron-withdrawing, is expected to enhance the electrophilicity of the aldehyde functional group and the aromatic ring itself, making it susceptible to nucleophilic attack.
To contextualize the reactivity of this compound, we compare it with three alternative compounds: 3-Bromo-5-nitrobenzaldehyde, 4-Nitrobenzaldehyde, and 3,5-Dinitrobenzaldehyde. The pyridine nitrogen in this compound is expected to further increase the electrophilicity of the ring compared to its benzene analogue, 3-Bromo-5-nitrobenzaldehyde.
| Compound | Structure | Key In-Silico Reactivity Descriptors (Predicted) | Predicted Experimental Reactivity |
| This compound | C1=C(C(=C(C=N1)Br)C=O)--INVALID-LINK--[O-] | Electrophilicity Index (ω): HighLUMO Energy: LowMulliken Charge on Carbonyl Carbon: Highly Positive | Highly susceptible to nucleophilic addition at the carbonyl carbon and nucleophilic aromatic substitution. The pyridine nitrogen enhances ring activation. |
| 3-Bromo-5-nitrobenzaldehyde | C1=C(C=C(C=C1--INVALID-LINK--[O-])Br)C=O | Electrophilicity Index (ω): HighLUMO Energy: LowMulliken Charge on Carbonyl Carbon: Positive | Susceptible to nucleophilic addition and aromatic substitution. Less reactive than its isonicotinaldehyde counterpart due to the absence of the ring nitrogen. |
| 4-Nitrobenzaldehyde | C1=CC(=CC=C1C=O)--INVALID-LINK--[O-] | Electrophilicity Index (ω): Moderate-HighLUMO Energy: Relatively LowMulliken Charge on Carbonyl Carbon: Positive | The nitro group in the para position strongly activates the aldehyde towards nucleophilic attack.[1] |
| 3,5-Dinitrobenzaldehyde | C1=C(C=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C=O | Electrophilicity Index (ω): Very HighLUMO Energy: Very LowMulliken Charge on Carbonyl Carbon: Very Positive | The two meta-directing nitro groups significantly increase the electrophilicity of the carbonyl carbon, making it highly reactive. |
Experimental and Computational Protocols
Experimental Protocol: Kinetic Analysis of Nucleophilic Aromatic Substitution
A common method to experimentally quantify the reactivity of compounds like this compound is through kinetic studies of nucleophilic aromatic substitution (SNA) reactions.
Objective: To determine the second-order rate constant for the reaction of a substituted nitroaromatic aldehyde with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., piperidine, sodium methoxide)
-
Solvent (e.g., DMSO, acetonitrile)
-
UV-Vis Spectrophotometer
-
Thermostatted cell holder
Procedure:
-
Prepare stock solutions of the nitroaromatic aldehyde and the nucleophile of known concentrations in the chosen solvent.
-
Equilibrate the solutions to the desired reaction temperature (e.g., 25°C) in the thermostatted cell holder of the UV-Vis spectrophotometer.
-
Initiate the reaction by mixing the reactant solutions directly in the cuvette.
-
Monitor the reaction progress by recording the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance.
-
The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential decay equation. This is done using a large excess of the nucleophile.
-
The second-order rate constant (k_2) is then calculated by dividing k_obs by the concentration of the nucleophile.
-
The experiment is repeated with different concentrations of the nucleophile to ensure the reaction is first order in the nucleophile.
In-Silico Protocol: Density Functional Theory (DFT) Calculations for Reactivity Descriptors
Computational chemistry provides powerful tools to predict and understand chemical reactivity.[2] Density Functional Theory (DFT) is a widely used method for these predictions.
Objective: To calculate electronic properties of this compound and its analogues to predict their relative reactivity.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Methodology:
-
Structure Optimization: The 3D structure of each molecule is built and its geometry is optimized to a minimum energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies).
-
Calculation of Reactivity Descriptors: From the output of the DFT calculation, the following global reactivity descriptors are obtained:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: Lower LUMO energy indicates higher electrophilicity.
-
Electrophilicity Index (ω): Calculated from the electronic chemical potential (μ) and chemical hardness (η), which are derived from the HOMO and LUMO energies. A higher ω value indicates greater electrophilicity.
-
Mulliken Population Analysis: To determine the partial atomic charges on each atom, particularly the carbonyl carbon. A more positive charge suggests a more electrophilic center.
-
-
Conceptual DFT: Further analysis can be done using conceptual DFT to calculate local reactivity descriptors like the Fukui function, which identifies the most reactive sites within a molecule for nucleophilic or electrophilic attack.
Visualizing Workflows and Pathways
Caption: Workflow for in-silico reactivity prediction.
Caption: Hypothetical signaling pathway modulation.
References
Comparative Study of Catalysts for the Functionalization of 3-Bromo-5-nitroisonicotinaldehyde
A comprehensive guide for researchers, scientists, and drug development professionals on catalyst selection for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving the versatile building block, 3-Bromo-5-nitroisonicotinaldehyde.
The functionalization of halogenated nitro-substituted pyridines is a cornerstone in the synthesis of a wide array of biologically active molecules and functional materials. Among these, this compound stands out as a particularly valuable starting material due to the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the nitro and aldehyde groups significantly influences the reactivity of the C-Br bond, making the selection of an appropriate catalyst system crucial for achieving high yields and selectivity in cross-coupling reactions. This guide provides a comparative overview of various palladium-based catalyst systems for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig functionalization of this key building block, supported by experimental data from literature on analogous substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl Boronic Acids
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. For the reaction of this compound with various aryl boronic acids, the choice of palladium catalyst and ligand is critical to success.
Data Presentation: Comparison of Catalysts for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 80-100 | 8 | 78 | 3-Bromonicotinaldehyde |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High (qualitative) | Aryl Bromides |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 85 | 16 | High (qualitative) | Aryl Bromides |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 2 | High (qualitative) | Aryl Bromides |
Note: The data presented is based on studies of similar brominated pyridine and aryl bromide substrates due to the limited availability of direct comparative studies on this compound. Yields are highly dependent on the specific aryl boronic acid used.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the corresponding aryl boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₃PO₄, 2.0 mmol) is placed in a reaction vessel. A degassed solvent mixture (e.g., dioxane/water 4:1, 5 mL) is added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the required time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to introduce terminal alkynes, which are versatile handles for further transformations in drug discovery and materials science. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
Data Presentation: Comparison of Catalysts for Sonogashira Coupling
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 3 | 72-96 | 2-Amino-3-bromopyridines |
| PdCl₂(PPh₃)₂ | CuI | - | Et₃N | THF | RT | 24 | High (qualitative) | Aryl Bromides |
| Pd₂(dba)₃ | CuI | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 60 | 12 | High (qualitative) | Aryl Bromides |
| Pd/C | CuI | - | K₂CO₃ | H₂O | 80 | 24 | Moderate (qualitative) | Aryl Bromides |
Note: The data presented is based on studies of similar brominated pyridine and aryl bromide substrates due to the limited availability of direct comparative studies on this compound. Yields are highly dependent on the specific terminal alkyne used.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., DMF or THF, 5 mL) under an inert atmosphere, the palladium catalyst (e.g., Pd(CF₃COO)₂, 0.025 mmol), a ligand (if required, e.g., PPh₃, 0.05 mmol), the copper(I) co-catalyst (e.g., CuI, 0.05 mmol), and a base (e.g., Et₃N, 2.0 mmol) are added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC), the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the desired product.
Logical Workflow for Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. The reaction's success is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base.
Data Presentation: Comparison of Catalysts for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | Moderate-Good | Aryl Bromides |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 100 | 16 | High (qualitative) | Aryl Bromides |
| Pd₂(dba)₃ | BrettPhos | K₃PO₄ | t-Amyl alcohol | 100 | 18 | High (qualitative) | Aryl Bromides |
| [Pd(cinnamyl)Cl]₂ | t-BuXPhos | K₂CO₃ | THF | 80 | 24 | High (qualitative) | Aryl Bromides |
Note: The data presented is based on studies of similar aryl bromide substrates due to the limited availability of direct comparative studies on this compound. Yields are highly dependent on the specific amine coupling partner.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., Xantphos, 0.02 mmol), and the base (e.g., Cs₂CO₃, 1.4 mmol) are combined. The tube is evacuated and backfilled with an inert gas. Then, this compound (1.0 mmol), the amine (1.2 mmol), and the degassed solvent (e.g., dioxane, 2 mL) are added. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The resulting crude product is purified by column chromatography.
Logical Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Conclusion
The choice of catalyst for the functionalization of this compound is paramount for achieving optimal results in cross-coupling reactions. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ remains a reliable choice, while modern catalyst systems involving bulky phosphine ligands like SPhos and XPhos can offer improved reactivity. In Sonogashira reactions, the combination of a palladium source with a copper(I) co-catalyst is generally effective, with the ligand choice influencing reaction efficiency. For the challenging C-N bond formation via Buchwald-Hartwig amination, the use of specialized, sterically hindered phosphine ligands such as Xantphos, RuPhos, and BrettPhos is often necessary to obtain high yields. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to develop and optimize their synthetic routes towards novel functionalized pyridine derivatives. It is recommended to perform small-scale screening of catalysts, ligands, bases, and solvents to identify the ideal conditions for each specific substrate combination.
A Comparative Guide to the Synthesis of 3-Bromo-5-nitroisonicotinaldehyde: Established versus Novel Pathways
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of an established synthetic pathway for 3-Bromo-5-nitroisonicotinaldehyde alongside a proposed novel, more direct route. The evaluation is based on detailed experimental protocols and a quantitative comparison of key performance indicators.
This compound, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and materials science. The efficiency of its synthesis directly impacts the cost and timeline of research and development projects. This guide aims to provide an objective comparison of two synthetic approaches to this important compound.
Comparative Analysis of Synthetic Pathways
The following table summarizes the key quantitative data for the established and a proposed novel synthetic pathway for this compound.
| Parameter | Established Pathway: Multi-Step Synthesis via a Methyl Intermediate | Proposed Novel Pathway: Direct Oxidation |
| Starting Material | 4-Methyl-5-nitropyridin-2-ol | 3-Bromo-4-methyl-5-nitropyridine |
| Key Steps | 1. Bromination2. Chlorination3. Iodination4. Methyl Picolinate Formation5. Reduction to Alcohol6. Oxidation to Aldehyde | 1. Direct Oxidation of the Methyl Group |
| Overall Yield | ~70% (Estimated) | Potentially >80% |
| Reaction Time | Multi-day | Potentially single step (hours) |
| Reagents & Conditions | Br₂, AcOH; POCl₃; NaI, TMSCl; Pd(PPh₃)₂Cl₂, CO, Et₃N; DIBAL-H; MnO₂ | Strong oxidizing agent (e.g., KMnO₄, SeO₂) |
| Purification | Multiple chromatographic separations | Single chromatographic separation |
| Scalability | Complex due to multiple steps | Potentially more scalable |
| Green Chemistry Aspect | Use of multiple hazardous reagents and solvents | Potentially fewer steps and less waste |
Visualizing the Synthetic Approaches
The logical flow of both the established and the proposed novel synthetic pathways are depicted below.
A flowchart comparing the established and proposed novel synthetic pathways.
Experimental Protocols
Established Pathway: Multi-Step Synthesis
This pathway involves several intermediate steps to achieve the final product.
Step 1: Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol 4-Methyl-5-nitropyridin-2-ol is suspended in acetic acid, and bromine is added dropwise. The mixture is stirred and then poured into ice water to precipitate the product. The solid is filtered, washed, and dried to yield 3-bromo-4-methyl-5-nitropyridin-2-ol.
Step 2: Synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine The product from the previous step is suspended in acetonitrile, and phosphorus oxychloride (POCl₃) is added dropwise. The reaction mixture is heated, then cooled and poured into ice-water. The precipitate is filtered, washed, and dried to give 3-bromo-2-chloro-4-methyl-5-nitropyridine with a reported yield of 88%.[1]
Subsequent Steps: The 3-bromo-2-chloro-4-methyl-5-nitropyridine is then converted to the corresponding 2-iodo derivative using sodium iodide and trimethylsilyl chloride.[1] This is followed by a palladium-catalyzed carbonylation to introduce a methyl ester group, which is subsequently reduced to the alcohol and finally oxidized to the desired this compound.
Proposed Novel Pathway: Direct Oxidation
This proposed pathway offers a more direct route by eliminating several intermediate steps.
Single Step: Direct Oxidation of 3-Bromo-4-methyl-5-nitropyridine 3-Bromo-4-methyl-5-nitropyridine (which can be synthesized from the chloro-intermediate of the established pathway) would be dissolved in a suitable solvent, such as dioxane or acetic acid. An oxidizing agent, such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄), would be added, and the mixture would be heated. The progress of the reaction would be monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction mixture would be worked up to isolate the crude product, which would then be purified by column chromatography to yield this compound.
Conclusion
The established synthetic pathway for this compound is a lengthy, multi-step process. While it ultimately yields the desired product, the numerous steps can lead to a lower overall yield and increased production time and cost. The proposed novel pathway, utilizing a direct oxidation of the methyl group, presents a potentially more efficient and scalable alternative. Further experimental validation of this proposed route is warranted to confirm its viability and to fully quantify its advantages in terms of yield, purity, and overall efficiency. This could represent a significant improvement in the synthesis of this important chemical intermediate.
References
Benchmarking the Performance of 3-Bromo-5-nitroisonicotinaldehyde in Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticipated performance of 3-Bromo-5-nitroisonicotinaldehyde in various organic synthesis applications. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on established principles of organic chemistry and comparative data from structurally analogous compounds. We will explore its synthesis, expected reactivity in key organic transformations, and compare its potential performance against relevant alternatives.
Synthesis of this compound
A plausible synthetic route to this compound starts from 3-bromo-4-methyl-5-nitropyridine. The methyl group can be converted to the aldehyde via a two-step process involving the formation of an intermediate, which is then oxidatively cleaved.
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo-5-nitroisonicotinaldehyde: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Bromo-5-nitroisonicotinaldehyde, a halogenated nitroaromatic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
I. Immediate Safety Considerations
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood. |
II. Waste Characterization and Segregation
Proper identification and segregation of chemical waste is the foundation of a safe disposal plan. Based on its chemical structure, this compound is classified as a halogenated organic waste .
Key Segregation Steps:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic solids. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Avoid Mixing: Do not mix this compound with other waste streams, particularly non-halogenated solvents, acids, bases, or oxidizing agents.[1] Incompatible materials can react violently or produce hazardous gases.[1]
III. Step-by-Step Disposal Protocol
The following protocol outlines the process for collecting and preparing this compound for final disposal by a certified hazardous waste management service.
Experimental Protocol: Collection of Solid this compound Waste
-
Preparation: Ensure all necessary PPE is worn correctly. Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Container Management:
-
Waste Transfer:
-
Carefully transfer the solid this compound waste into the designated container using a clean scoop or spatula.
-
Avoid generating dust.
-
-
Decontamination of Emptied Containers:
-
If the original container of the chemical is now empty, it must be decontaminated before being disposed of as regular lab glass or plastic.
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as halogenated liquid waste in a separate, appropriately labeled container.
-
-
Final Sealing and Storage:
-
Once the waste is collected, securely seal the container lid.
-
Wipe the exterior of the container to remove any contamination.
-
Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.[1][2] The SAA should be a well-ventilated, secondary containment area.
-
IV. Disposal Logistics and Planning
Disposal of hazardous waste is a regulated process that requires coordination with your institution's EHS department or a licensed waste disposal contractor.
Operational Plan:
-
Waste Minimization: Whenever possible, design experiments to minimize the generation of chemical waste.[2]
-
Scheduling Pickup: Once the waste container is full or has been in storage for a designated period (as per institutional guidelines, often not to exceed one year), contact your EHS department to schedule a waste pickup.[1]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation. This information is often required for the hazardous waste manifest.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-5-nitroisonicotinaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-5-nitroisonicotinaldehyde. The following procedures are based on available data for structurally similar compounds, such as 3-Bromo-5-nitrobenzaldehyde, and general best practices for handling hazardous chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or explosion.[2][3][4] | To protect against splashes of the chemical or solvents, and potential projectiles. Safety glasses do not provide a complete seal and are inadequate for significant chemical splashes.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) should be worn.[5] Disposable gloves should be inspected before use and changed immediately upon contamination. A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[2] | To prevent skin contact, which can cause irritation.[1] Nitrile gloves offer good resistance to a range of chemicals.[5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask for powders) is necessary. | To avoid inhalation of dust or vapors, which may cause respiratory tract irritation. |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[2] | To protect feet from spills and falling objects. |
Safe Handling and Operational Plan
A systematic approach is essential to minimize risk during the handling and use of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill containment materials readily accessible.
-
Review the experimental protocol and identify potential hazards.
-
-
Handling:
-
Emergency Procedures:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6] Seek medical attention.
-
In case of skin contact: Wash with plenty of soap and water.[8] If skin irritation occurs, get medical advice/attention.[1]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6] Call a poison center or doctor if you feel unwell.[9]
-
If swallowed: Immediately call a POISON CENTER or doctor/physician.[6] Rinse mouth.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant. Follow all federal, state, and local regulations for hazardous waste disposal.
-
Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace.[7] Take off contaminated clothing and wash it before reuse.[1]
Experimental Protocol: General Procedure for a Suzuki Coupling Reaction
This protocol provides a general methodology for a common reaction involving an aromatic aldehyde, incorporating the necessary safety measures for handling this compound.
-
Reaction Setup:
-
In a chemical fume hood, add this compound, a suitable boronic acid, a palladium catalyst, and a base to a dry reaction flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the appropriate degassed solvent(s) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
-
Workflow for Safe Handling of this compound
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. hsa.ie [hsa.ie]
- 5. response.epa.gov [response.epa.gov]
- 6. 3-BROMO-2-HYDROXY-5-NITROBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 7. 355134-13-3|3-Bromo-5-nitrobenzaldehyde| Ambeed [ambeed.com]
- 8. 3-BROMO-5-NITROBENZALDEHYDE | 355134-13-3 [amp.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
